(s)-(4-Benzylmorpholin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S)-4-benzylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXVETYMUMERG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363825 | |
| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101376-25-4 | |
| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(s)-(4-Benzylmorpholin-3-yl)methanol chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties and Structure
This compound is a versatile synthetic intermediate, valued for its specific stereochemistry which is crucial for targeted biological interactions.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, often enhancing pharmacokinetic properties like solubility and metabolic stability in bioactive molecules.[1] The hydrochloride salt form is frequently used in pharmaceutical applications to improve stability, crystallinity, and handling.[2]
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [3][4] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol | [1][3] |
| CAS Number | 101376-25-4 | [1][3] |
| InChI | InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | [1][3] |
| SMILES | C1=CC=C(C=C1)CN2CCOC(C2)CO | [4] |
| XLogP3 | 0.8 | [3] |
| Topological Polar Surface Area | 32.7 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Hydrochloride Salt Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [2][5] |
| Molecular Weight | 243.73 g/mol | [2][5] |
| CAS Number | 916483-67-5 | [2][5] |
| SMILES | OC[C@@H]1N(CC2=CC=CC=C2)CCOC1.[H]Cl | [5] |
Experimental Protocols
The synthesis of this compound and its derivatives involves several key steps, which are detailed below. These protocols are derived from established chemical literature and supplier documentation.[2]
Step 1: Benzylation of (S)-Morpholin-3-ylmethanol
-
Reaction: (S)-Morpholin-3-ylmethanol is alkylated with benzyl bromide to introduce the benzyl group at the 4-position of the morpholine ring.[2]
-
Reagents and Conditions:
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated.[2]
-
Yield: 89%[2]
-
Characterization: Mass spectrometry confirms the product with an [M+H]⁺ ion at m/z 208.[2]
Step 2: Conversion to Hydrochloride Salt
-
Reaction: The free base, this compound, is converted to its hydrochloride salt to enhance its physicochemical properties.[2]
-
Reagents and Conditions:
-
Substrate: this compound
-
Reagent: Hydrochloric acid
-
Solvent: Ethanol or Ethyl Acetate[2]
-
-
Workup: The procedure follows standard acid-base salt preparation protocols, which typically involve precipitation of the salt from the solution, followed by filtration and drying.[2]
Step 3: Chlorination to (S)-4-Benzyl-3-(chloromethyl)morpholine
-
Reaction: The primary alcohol of the this compound intermediate is converted to a chloride.[2]
-
Reagents and Conditions:
-
Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.[2]
-
Yield: Quantitative (100%)[2]
-
Characterization: Mass spectrometry shows [M+H]⁺ at m/z 226.[2]
Analytical and Characterization Data
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound and its derivatives.
| Technique | Description | Typical Results |
| ¹H-NMR Spectroscopy | Used for structural confirmation. | Characteristic multiplets for aromatic protons are observed around 7.2–7.4 ppm. Morpholine ring protons typically appear between 3.4–3.9 ppm, and the benzylic methylene protons are seen at 2.6–2.7 ppm.[2] |
| FTIR Spectroscopy | Confirms the presence of functional groups. | An O-H stretching band is expected around 3300 cm⁻¹, a C-O stretch near 1100 cm⁻¹, and vibrations characteristic of the morpholine ring. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound. | Electrospray ionization confirms the molecular ion [M+H]⁺, consistent with the calculated molecular weight.[2] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A C18 column with a gradient elution of acetonitrile and water (containing 0.1% TFA) is typically used, with UV detection at 254 nm. |
| Column Chromatography | Used for purification. | Purification is often achieved using silica gel chromatography with an ethyl acetate/hexane solvent system.[2] |
Biological Activity and Applications
This compound hydrochloride is recognized for its significant biological activities and serves as a crucial building block in the synthesis of more complex molecules.[2]
-
Chiral Intermediate: The (S)-configuration at the stereogenic center is vital for its specific interaction with biological targets like enzymes and receptors.[1][2] This makes it a valuable precursor for developing chiral drug candidates, especially those targeting neurological or metabolic disorders.[2]
-
Drug Discovery: It is used in the synthesis of complex molecules and as a reagent in various organic reactions.[2] Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.[2]
-
Mechanism of Action: The compound may exert its biological effects by interacting with and modulating the activity of enzymes, receptors, or other proteins within signaling or metabolic pathways.[2]
Visualizations
Synthetic Pathway and Derivatization
Caption: Synthetic workflow for this compound and its key derivatives.
Analytical Characterization Workflow
Caption: Standard analytical workflow for the characterization of the synthesized compound.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound Hydrochloride | Benchchem [benchchem.com]
- 3. This compound | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]
- 5. 916483-67-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to (S)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the asymmetric synthesis of various biologically active molecules, most notably the antidepressant (S,S)-Reboxetine. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its role as a key synthetic intermediate. While direct quantitative biological data for this intermediate is not extensively available in public literature, its implicit pharmacological relevance is discussed in the context of the molecules it is used to create.
Chemical Identity and Properties
This compound is a well-defined chemical entity with the following identifiers and properties.
| Property | Value | Source |
| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol | [1] |
| CAS Number | 101376-25-4 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| InChI Key | CPLXVETYMUMERG-LBPRGKRZSA-N | [2] |
| Canonical SMILES | C1COCC(N1CC2=CC=CC=C2)CO | [2] |
Its hydrochloride salt is also commonly used in synthesis to improve stability and handling.[3]
| Property | Value | Source |
| Compound | This compound Hydrochloride | [3] |
| CAS Number | 916483-67-5 | [3] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [3] |
| Molecular Weight | 243.73 g/mol | [3] |
Role in Pharmaceutical Synthesis
The primary significance of this compound lies in its role as a versatile chiral intermediate. The defined (S)-stereochemistry at the 3-position of the morpholine ring is critical for the stereoselective synthesis of pharmaceutical agents that target chiral biological entities like enzymes and receptors.[2]
Its most prominent application is in the synthesis of (S,S)-Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant. The following diagram illustrates the logical relationship of this compound as a key building block in drug discovery.
Experimental Protocols: Synthesis and Reactions
Detailed experimental protocols for the synthesis and subsequent reactions of this compound are crucial for its application in research and development.
Synthesis of this compound
This protocol details the benzylation of (S)-morpholin-3-ylmethanol.
| Parameter | Details |
| Reaction | Alkylation of (S)-Morpholin-3-ylmethanol with Benzyl Bromide |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Solvent | Acetonitrile |
| Temperature | Room temperature (~20°C) |
| Time | 2 hours |
| Workup | The reaction mixture is concentrated under reduced pressure, dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated. |
| Yield | 89% |
| Characterization | Mass spectrometry showed an [M+H]⁺ ion at m/z 208. |
The following diagram illustrates the workflow for this synthesis.
Subsequent Reactions
This compound is often converted to other intermediates for further synthesis.
3.2.1. Chlorination to (S)-4-Benzyl-3-(chloromethyl)morpholine
| Parameter | Details |
| Reaction | Treatment of the alcohol with thionyl chloride |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Time | 15 hours |
| Workup | Addition of aqueous sodium hydroxide, neutralization with 2N hydrochloric acid, extraction with dichloromethane, washing with water and brine, drying, and concentration. |
| Yield | Quantitative (100%) |
| Characterization | Mass spectrometry showed [M+H]⁺ at m/z 226. |
3.2.2. Debenzylation via Hydrogenolysis
| Parameter | Details |
| Reaction | Cleavage of the benzyl group |
| Catalyst | Palladium on carbon (Pd/C) |
| Reagent | Hydrogen gas (H₂) |
| Temperature | Room temperature |
| Outcome | Removal of the benzyl substituent to yield (S)-morpholin-3-ylmethanol. |
| Significance | Enables selective deprotection for further functionalization. |
The following diagram illustrates the synthetic utility and key reactions of the title compound.
Biological Activity and Potential Applications
While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. The inherent chirality is crucial for stereoselective interactions with biological targets.[2]
Qualitative studies and the pharmacology of its derivatives suggest that this structural class may be associated with:
-
Antidepressant Effects: As a precursor to Reboxetine, a norepinephrine reuptake inhibitor, it contributes to a class of compounds investigated for treating depression.
-
Antinociceptive Activity: Some derivatives have been studied for their potential to reduce pain perception.
-
Neuroprotective Properties: There is interest in this class of compounds for their potential to protect neurons from damage.
It is important to note that these are general activities associated with the broader class of molecules and not necessarily direct, quantified activities of this compound itself. Further research is required to elucidate its specific pharmacological profile.
Conclusion
This compound is a high-value chiral building block with a well-established role in the stereoselective synthesis of complex pharmaceutical agents. Its importance is underscored by its use in the production of the antidepressant (S,S)-Reboxetine. The synthetic protocols for its preparation and derivatization are well-documented and robust. While direct quantitative data on its biological activity is sparse, its structural features are integral to the pharmacological profiles of the final drug products. This guide provides essential technical information for researchers and developers working with this key intermediate, highlighting its synthetic utility and the logical pathways for its application in drug discovery.
References
An In-depth Technical Guide to (S)-(4-Benzylmorpholin-3-yl)methanol: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the chiral center and the versatile morpholine scaffold, make it a valuable intermediate in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery and first reported synthesis of this compound, detailed experimental protocols, and a summary of its physicochemical and biological properties.
Introduction and Discovery
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 207.27 g/mol | PubChem[2] |
| CAS Number | 101376-25-4 | PubChem[2] |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Boiling Point | 322.7±22.0 °C (Predicted) | ECHEMI[1] |
| Density | 1.117±0.06 g/cm³ (Predicted) | ECHEMI[1] |
| pKa | 14.85±0.10 (Predicted) | ECHEMI[1] |
| XLogP3 | 0.8 | PubChem[2] |
First Reported Synthesis and Experimental Protocol
The most commonly cited and established synthesis of this compound is achieved through the N-alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide.
Reaction Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: N-Benzylation
This protocol is based on procedures reported by chemical suppliers and databases[3].
Materials:
-
(S)-Morpholin-3-ylmethanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) to act as a base.
-
To this stirring mixture, add benzyl bromide dropwise at room temperature (~20°C).
-
Allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel chromatography.
Quantitative Data:
| Reactant | Molar Equiv. | Reagent/Solvent | Conditions | Reaction Time | Yield |
| (S)-Morpholin-3-ylmethanol | 1.0 | Benzyl Bromide, DIPEA, Acetonitrile | Room Temperature (~20°C) | 2 hours | 89%[3] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific high-resolution spectrum for this compound is not publicly available in the literature, the expected chemical shifts for related morpholinylmethanol derivatives are as follows[3]:
-
¹H-NMR (DMSO-d₆):
-
Aromatic Protons (Benzyl group): Multiplets in the range of δ 7.2–7.4 ppm.
-
Morpholine Ring Protons: Multiplets in the range of δ 3.5–4.0 ppm.
-
Benzylic Methylene Protons (-CH₂-Ph): Singlet or multiplet in the range of δ 2.6–2.7 ppm.
-
Hydroxymethyl Protons (-CH₂OH): Expected to be in the range of δ 3.4-3.6 ppm.
-
Alcohol Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
-
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): The compound is expected to show a prominent [M+H]⁺ ion.
-
Calculated m/z for C₁₂H₁₈NO₂⁺: 208.1338
-
Observed m/z: 208[3]
-
Biological Activity and Potential Signaling Pathways
This compound and its derivatives are primarily utilized as building blocks in drug discovery, particularly for agents targeting the central nervous system. The morpholine moiety is a well-known pharmacophore that can interact with a variety of biological targets.
While the specific molecular targets of this compound itself are not extensively documented, it is reported to be an intermediate in the synthesis of non-stimulant appetite suppressants[1]. Compounds with a benzylmorpholine scaffold have been investigated as dual reuptake inhibitors of serotonin and norepinephrine[4]. Inhibition of these transporters increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant and anxiolytic drugs.
Below is a generalized workflow illustrating the role of such a compound in a drug discovery pipeline and a potential signaling pathway it might influence.
Caption: Drug discovery workflow utilizing the title compound.
Caption: Potential signaling pathway influenced by derivatives.
Conclusion
This compound is a synthetically accessible and valuable chiral intermediate. While its initial discovery is not prominently documented in academic literature, its widespread availability and the established protocols for its synthesis underscore its importance in the field of medicinal chemistry. The primary synthetic route via N-benzylation of (S)-morpholin-3-ylmethanol is efficient and high-yielding. The compound's true value lies in its role as a scaffold for the development of novel therapeutics, particularly those designed to modulate neurotransmitter systems in the central nervous system. Further research into the specific biological targets of its derivatives will continue to unlock its full potential in drug development.
References
Physical properties of (s)-(4-Benzylmorpholin-3-yl)methanol hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl moiety with (S)-stereochemistry, makes it a valuable building block for the synthesis of complex biologically active molecules.[1] The morpholine scaffold is a privileged structure in drug development, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of this compound hydrochloride, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4]
Physicochemical Properties
The hydrochloride salt form of this compound is preferred in pharmaceutical applications due to its enhanced stability, crystallinity, and handling characteristics compared to the free base.[1] While specific experimental data for some physical properties are not widely published, the following tables summarize the known quantitative information for the hydrochloride salt and the corresponding free base.
This compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | [1] |
| CAS Number | 916483-67-5 | [1] |
| Appearance | White solid (presumed) | Inferred from similar compounds |
| Aqueous Solubility | Enhanced relative to free base | [1] |
This compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [5] |
| Molecular Weight | 207.27 g/mol | [5] |
| CAS Number | 101376-25-4 | [5] |
Synthesis and Characterization
The synthesis of this compound hydrochloride is typically achieved in a two-step process starting from (S)-morpholin-3-ylmethanol. The following diagram illustrates the general synthetic workflow.
Caption: Synthetic workflow for this compound HCl.
Experimental Protocols
Step 1: Synthesis of this compound (Free Base)
This procedure is based on the benzylation of (S)-morpholin-3-ylmethanol.[1]
-
To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.
-
Slowly add benzyl bromide to the reaction mixture at room temperature (approximately 20°C).
-
Stir the reaction for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound as the free base. A typical yield for this step is around 89%.[1]
Step 2: Formation of the Hydrochloride Salt
The free base is converted to its hydrochloride salt to improve its physicochemical properties.[1]
-
Dissolve the this compound free base in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., HCl in ethanol) to the mixture.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.
Characterization
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base and its derivatives. For the free base, an [M+H]⁺ ion is observed at m/z 208.[1]
-
NMR Spectroscopy: ¹H-NMR spectroscopy of related morpholinylmethanol derivatives typically shows characteristic signals for the aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).[1]
Role in Drug Discovery
Chiral morpholine derivatives are valuable scaffolds in the design of new drugs, particularly for CNS disorders, due to their ability to improve pharmacokinetic profiles.[3][6] this compound hydrochloride serves as a key starting material in this process. The following diagram outlines a generalized workflow for the utilization of such a compound in a drug discovery pipeline.
Caption: Role of chiral morpholines in a drug discovery workflow.
While specific signaling pathways for this compound hydrochloride are not yet fully elucidated, it is known that morpholine-containing compounds can interact with a variety of biological targets, including enzymes and receptors.[1] Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.[1] For instance, derivatives of morpholines have been investigated as ligands for dopamine receptors.
Conclusion
This compound hydrochloride is a chiral building block with significant potential in the field of drug discovery. Its favorable physicochemical properties, conferred by the morpholine scaffold and the hydrochloride salt form, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its biological activity and specific molecular targets will be crucial in fully realizing its potential in the development of new medicines.
References
- 1. This compound Hydrochloride | Benchchem [benchchem.com]
- 2. This compound | RUO [benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (S)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. The interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data is crucial for its structural confirmation and purity assessment.
Molecular Structure and Properties
-
IUPAC Name: [(3S)-4-benzylmorpholin-3-yl]methanol[1]
-
Molecular Formula: C₁₂H₁₇NO₂[1]
-
Molecular Weight: 207.27 g/mol [1]
The structure consists of a morpholine ring with a benzyl group attached to the nitrogen at position 4 and a hydroxymethyl group at the chiral center, C3, in the (S)-configuration.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.40 - 3.90 | Multiplet | 7H | Morpholine ring protons & -CH₂OH |
| ~ 2.60 - 2.70 | Multiplet | 2H | Benzylic methylene protons (-CH₂-Ph) |
| Signal varies | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Note: Data is based on characteristic shifts for morpholinylmethanol derivatives. The solvent is typically DMSO-d₆ or CDCl₃.[2]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~ 138 | Quaternary aromatic C (benzyl) |
| ~ 129 | Aromatic CH (benzyl) |
| ~ 128 | Aromatic CH (benzyl) |
| ~ 127 | Aromatic CH (benzyl) |
| ~ 67 | Morpholine C-O |
| ~ 62 | -CH₂OH |
| ~ 60 | Morpholine C-N (C3) |
| ~ 58 | Benzylic -CH₂ |
| ~ 54 | Morpholine C-N |
| ~ 51 | Morpholine C-N |
Note: The exact number of signals and their shifts can vary based on the solvent and experimental conditions.
Table 3: Mass Spectrometry Data
| m/z Value | Ion | Method |
| 208 | [M+H]⁺ | ESI-MS |
The molecular ion peak for the free base is expected at m/z 208, corresponding to the protonated molecule.[2]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | O-H stretch (broad) | Alcohol |
| ~ 3030 | C-H stretch | Aromatic |
| ~ 2800-3000 | C-H stretch | Aliphatic |
| ~ 1100 | C-O stretch | Ether/Alcohol |
Note: Data is based on characteristic absorption frequencies for related structures.[2]
Interpretation of Spectroscopic Data
The collective data from various spectroscopic techniques provides a detailed fingerprint of the molecule, allowing for unambiguous structure confirmation.
-
¹H NMR: The spectrum is characterized by a complex multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.[2] The morpholine ring and hydroxymethyl protons appear as a series of multiplets between δ 3.4 and 3.9 ppm.[2] The two benzylic protons adjacent to the nitrogen are typically found further upfield (δ 2.6-2.7 ppm).[2] The hydroxyl proton usually presents as a broad, exchangeable singlet.
-
¹³C NMR: The ¹³C NMR spectrum should display all 12 carbon atoms, although some aromatic signals may overlap. Key signals include the hydroxymethyl carbon (~62 ppm), the carbons of the morpholine ring, and the benzylic methylene carbon (~58 ppm). The four distinct signals in the aromatic region confirm the monosubstituted benzene ring.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The observation of a prominent ion at m/z 208 confirms the protonated molecular ion [M+H]⁺, consistent with the molecular weight of 207.27 g/mol .[1][2]
-
Infrared Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, broad absorption band around 3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[2] The presence of C-O stretching vibrations (around 1100 cm⁻¹) further confirms the alcohol and ether functionalities within the morpholine ring.[2] Aliphatic and aromatic C-H stretching bands appear around 2800-3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.
Experimental Protocols
Synthesis: Alkylation of (S)-Morpholin-3-ylmethanol
A common synthetic route to the title compound is the N-alkylation of (S)-Morpholin-3-ylmethanol.[2]
-
Reaction Setup: (S)-Morpholin-3-ylmethanol is dissolved in acetonitrile.
-
Addition of Reagents: N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base, followed by the dropwise addition of benzyl bromide.
-
Reaction Conditions: The mixture is stirred at room temperature (approx. 20°C) for 2 hours.[2]
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.
-
Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product can be further purified by silica gel chromatography if necessary. This procedure yields the target compound with high efficiency (typically around 89%).[2]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to an internal standard, tetramethylsilane (TMS) at δ 0.00 ppm.[4]
-
Mass Spectrometry: Low-resolution mass spectra are acquired using an ESI source coupled with a suitable mass analyzer (e.g., quadrupole or ion trap). High-resolution mass spectrometry (HRMS) can be performed on a time-of-flight (TOF) instrument to confirm the elemental composition.[4]
-
Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for easy sample handling.[4]
Visualization of Analysis Workflow
The logical flow for the spectroscopic analysis and structural elucidation of this compound is depicted below.
References
The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The blood-brain barrier (BBB) presents a formidable obstacle, limiting the access of many potential drug candidates to their intended targets within the brain. In this context, the morpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of CNS-active compounds, including approved drugs and promising clinical candidates.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of morpholine derivatives in CNS drug discovery, with a focus on their pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.
The Versatility of the Morpholine Ring in CNS Drug Design
The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, possesses a unique combination of physicochemical properties that make it highly advantageous for CNS drug design.[3][4] Its pKa is in a physiologically relevant range, and the presence of the oxygen atom allows for hydrogen bond interactions, while the overall structure contributes to a favorable balance of hydrophilicity and lipophilicity.[2][3] This balance is crucial for BBB permeability, a critical determinant of a drug's efficacy in the CNS.[2][3]
The morpholine scaffold can be strategically employed in several ways:
-
As a Pharmacokinetic Modulator: The morpholine ring can improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate, enhancing its ability to cross the BBB and reach its target in sufficient concentrations.[1][5]
-
As a Bioisostere: It can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or piperazine, often leading to improved properties. For instance, replacing a pyrrolidine with a morpholine ring in certain compounds has been shown to significantly increase inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2]
-
As a Key Interacting Moiety: The morpholine ring itself can directly participate in binding to the active site of a target protein, forming crucial hydrogen bonds or hydrophobic interactions that contribute to the compound's potency and selectivity.[2]
Therapeutic Applications of Morpholine Derivatives in CNS Disorders
The versatility of the morpholine scaffold has led to its exploration in a wide array of CNS disorders.
Neurodegenerative Diseases
In conditions like Alzheimer's and Parkinson's disease, morpholine derivatives have shown significant promise as enzyme inhibitors.[6] They have been designed to target key enzymes implicated in the pathophysiology of these diseases, including:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is important for cognitive function.
-
Monoamine Oxidase B (MAO-B): By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, a key strategy in Parkinson's disease treatment.[2]
-
Beta-secretase 1 (BACE1): Inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.
Table 1: Inhibitory Activity of Selected Morpholine Derivatives against Neurodegenerative Disease Targets
| Compound Class | Target | IC50 / Ki | Reference |
| Morpholine-based chalcones | MAO-B | IC50 as low as 0.030 µM | [2] |
| AChE | IC50 of 6.1 µM | [2] | |
| Coumarin-pyrrolidine hybrid | AChE | > 100 µM | [2] |
| MAO-B | 21 µM | [2] | |
| Coumarin-morpholine hybrid | AChE | 1 µM | [2] |
| MAO-B | 0.372 µM | [2] | |
| Chiral alkoxymethyl morpholine analogs | Dopamine D4 Receptor | Ki values ranging from 2.2 nM to 730 nM | [7] |
Mood Disorders and Pain
Morpholine derivatives have been investigated as modulators of various receptors involved in mood regulation and pain perception.[5] For example, they are core components of drugs targeting serotonin and norepinephrine reuptake, which are established treatments for depression and anxiety.[8]
CNS Tumors
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in CNS tumors. Several morpholine-containing compounds have been developed as inhibitors of these kinases, showing potential as anticancer agents.[9]
Epilepsy
Some morpholine derivatives have demonstrated antiseizure activity, suggesting their potential in the treatment of epilepsy.[10][11]
Key Signaling Pathways Modulated by Morpholine Derivatives
The therapeutic effects of morpholine derivatives are mediated through their interaction with specific signaling pathways in the CNS.
Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Figure 2: Dopamine D4 receptor signaling and antagonism by morpholine derivatives.
Experimental Protocols for Evaluating Morpholine Derivatives
A robust and multifaceted experimental approach is essential to characterize the CNS activity of novel morpholine derivatives.
In Vitro Assays
Figure 3: General workflow for the in vitro evaluation of morpholine derivatives.
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[12]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (morpholine derivative)
-
Positive control (e.g., Donepezil)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
Add the AChE solution to the wells of a 96-well plate.
-
Add various concentrations of the test compound or positive control to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of ATCI and DTNB to each well.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes).
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
2. Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This is a sensitive assay for screening MAO-B inhibitors.[13]
-
Principle: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which is measured fluorometrically.
-
Materials:
-
Recombinant human MAO-B enzyme
-
Substrate (e.g., p-Tyramine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound
-
Positive control (e.g., Selegiline)
-
96-well black microplate and fluorescence reader
-
-
Procedure:
-
Prepare solutions of MAO-B, substrate, probe, HRP, and test compound in the assay buffer.
-
Add the MAO-B enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound or positive control.
-
Pre-incubate the plate.
-
Initiate the reaction by adding a mixture of the substrate, probe, and HRP.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for a set period.
-
-
Data Analysis: Determine the rate of fluorescence increase. Calculate the percentage of inhibition and the IC50 value.
3. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
PAMPA is a high-throughput, non-cell-based assay to predict the passive permeability of compounds across the BBB.[5][13][14]
-
Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Brain lipid solution
-
Phosphate buffered saline (PBS)
-
Test compound
-
Analysis system (e.g., LC-MS/MS or UV-Vis spectrophotometer)
-
-
Procedure:
-
Coat the filter of the donor plate with the brain lipid solution.
-
Add the test compound solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
In Vivo Models
Figure 4: General workflow for the in vivo evaluation of a lead morpholine derivative.
1. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This is a widely used model to screen for anticonvulsant drugs.[6][8]
-
Principle: PTZ is a GABA-A receptor antagonist that, at subconvulsive doses, can induce seizures. The ability of a test compound to prevent or delay the onset of seizures is a measure of its anticonvulsant activity.
-
Animals: Mice (e.g., C57BL/6).
-
Procedure:
-
Administer the test compound (morpholine derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
After a set pre-treatment time, administer a subconvulsive dose of PTZ (e.g., 30-35 mg/kg, i.p.).
-
Immediately place the mouse in an observation chamber and record the latency to the first seizure and the severity of the seizures over a 30-minute period.
-
-
Data Analysis: Compare the seizure latency and severity in the treated group to the vehicle control group.
2. MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to study the neuroprotective effects of compounds against dopamine neuron degeneration.[1][15]
-
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the pathological features of Parkinson's disease.
-
Animals: Mice (e.g., C57BL/6).
-
Procedure:
-
Administer MPTP to the mice (e.g., multiple intraperitoneal injections).
-
Administer the test compound before, during, or after MPTP administration to assess its neuroprotective or neurorestorative effects.
-
After a certain period, assess motor function using tests like the rotarod or open field test.
-
Sacrifice the animals and perform neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining for dopamine neurons) analyses of the brain.
-
-
Data Analysis: Compare the motor performance, dopamine levels, and number of surviving dopamine neurons between the treated and untreated MPTP groups.
3. In Situ Brain Perfusion Technique
This technique provides a more physiologically relevant measure of BBB permeability in vivo.[4][16][17]
-
Principle: The brain of an anesthetized rodent is perfused with an artificial physiological buffer containing the test compound via the carotid artery. This allows for precise control over the concentration of the compound delivered to the brain and eliminates the influence of peripheral metabolism.
-
Animals: Rats or mice.
-
Procedure:
-
Anesthetize the animal and expose the carotid artery.
-
Cannulate the artery and begin perfusion with the buffer containing a known concentration of the test compound and a vascular space marker.
-
After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and collect the brain.
-
Measure the concentration of the compound and the marker in the brain tissue.
-
-
Data Analysis: Calculate the brain uptake clearance or permeability-surface area (PS) product, which represents the rate of transport across the BBB.
Conclusion
Morpholine derivatives represent a highly valuable and versatile class of compounds in the ongoing search for new CNS therapies. Their favorable physicochemical properties, ability to modulate a wide range of CNS targets, and proven success in approved drugs underscore their importance in medicinal chemistry. A thorough understanding of their structure-activity relationships, mechanisms of action, and the application of a comprehensive suite of in vitro and in vivo experimental models, as outlined in this guide, will be crucial for the successful discovery and development of the next generation of morpholine-based CNS drugs.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Blood–Brain Barrier Permeability Using the In Situ Mouse Brain Perfusion Technique | Semantic Scholar [semanticscholar.org]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paralab.es [paralab.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprepitant - Wikipedia [en.wikipedia.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of early blood-brain barrier disruption by in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(S)-(4-Benzylmorpholin-3-yl)methanol: A Versatile Synthetic Intermediate in Drug Discovery
(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that has emerged as a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereospecific presentation of a hydroxymethyl group and a readily modifiable benzyl protecting group, makes it an attractive building block for creating novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, key reactions, and its significant role in the development of neurokinin-1 (NK1) receptor antagonists.
Physicochemical Properties and Spectroscopic Data
This compound is a chiral organic compound with the molecular formula C₁₂H₁₇NO₂. The hydrochloride salt is often used in pharmaceutical synthesis to improve stability and solubility.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 101376-25-4 |
| Appearance | Varies; often a solid or oil |
| Chirality | (S)-configuration |
While a complete, publicly available, and assigned high-resolution NMR and FT-IR spectrum for this compound is not readily found in the searched literature, characteristic spectroscopic features for related morpholinylmethanol derivatives have been described.[1]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Aromatic protons: ~7.2–7.4 ppm (multiplet)Morpholine ring protons: ~3.4–3.9 ppm (multiplet)Benzylic methylene protons: ~2.6–2.7 ppm (multiplet) |
| ¹³C NMR | Data for the specific compound is not detailed in the provided search results. |
| FT-IR | O-H stretch: ~3300 cm⁻¹C-O stretch: ~1100 cm⁻¹Morpholine ring vibrations are also expected. |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 208 for the free base. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the N-alkylation of the commercially available chiral starting material, (S)-Morpholin-3-ylmethanol.
Experimental Protocol: N-Alkylation of (S)-Morpholin-3-ylmethanol
This protocol describes the benzylation of (S)-Morpholin-3-ylmethanol using benzyl bromide.
Materials:
-
(S)-Morpholin-3-ylmethanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium hydroxide (KOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.
-
To this mixture, add benzyl bromide dropwise at room temperature (~20°C).
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel chromatography.
Yield: This procedure has been reported to yield approximately 89% of this compound.[1]
Characterization: The product can be characterized by mass spectrometry, which should show an [M+H]⁺ ion at m/z 208.[1]
Synthetic Utility and Key Reactions
This compound serves as a versatile intermediate for further chemical transformations. The hydroxyl and benzyl groups are key functional handles for elaboration.
Conversion to Chloro and Fluoro Derivatives
The primary alcohol can be readily converted to the corresponding chloride and fluoride, which are valuable intermediates for introducing nucleophiles.
| Reaction | Reagents and Conditions | Yield | Product |
| Chlorination | Thionyl chloride, Dichloromethane, Room temperature, 15 hours | Quantitative | (S)-4-Benzyl-3-(chloromethyl)morpholine |
| Fluorination | Diethylaminosulfur trifluoride (DAST), Dichloromethane, 0-20°C, 3 hours | 70% | (S)-4-Benzyl-3-(fluoromethyl)morpholine |
Hydrogenolysis of the Benzyl Group
The N-benzyl group can be selectively removed via catalytic hydrogenation, liberating the secondary amine for further functionalization. This deprotection is a crucial step in many synthetic routes.
Conditions: Palladium on carbon (Pd/C), Hydrogen gas (H₂), Room temperature.
Application in the Synthesis of Aprepitant
A significant application of this compound is as a key intermediate in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK1) receptor antagonist. Aprepitant is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The morpholine core of aprepitant is constructed from intermediates derived from this compound.
Caption: Synthetic workflow from this compound to Aprepitant.
Role in Neurokinin-1 (NK1) Receptor Signaling
This compound is instrumental in the synthesis of molecules that target the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. Antagonists of the NK1 receptor, such as aprepitant, block the action of Substance P, thereby exerting their therapeutic effects.
The signaling pathway initiated by the binding of Substance P to the NK1 receptor is complex and involves multiple G proteins and second messengers.
References
Molecular weight and formula of (s)-(4-Benzylmorpholin-3-yl)methanol
An In-depth Technical Guide on (s)-(4-Benzylmorpholin-3-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound is a chiral morpholine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a morpholine ring, a benzyl group, and a primary alcohol, makes it a versatile intermediate in pharmaceutical research. The hydrochloride salt form is often used to improve stability and solubility.[2]
Quantitative Data Summary
The key chemical and physical properties of this compound and its hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 101376-25-4[1][3] | 101376-25-4[2] |
| Molecular Formula | C₁₂H₁₇NO₂[3][4][5] | C₁₂H₁₈ClNO₂[2] |
| Molecular Weight | 207.27 g/mol [1][3][4] | 243.73 g/mol [2] |
| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol[1][3] | Not specified |
| Monoisotopic Mass | 207.125928785 Da[3] | Not specified |
| Topological Polar Surface Area | 32.7 Ų[3] | Not specified |
| Hydrogen Bond Donor Count | 1[4] | Not specified |
| Hydrogen Bond Acceptor Count | 3[4] | Not specified |
| Rotatable Bond Count | 3[4] | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent modifications involve several key steps. These protocols are detailed below based on available literature.
Alkylation of (S)-Morpholin-3-ylmethanol
This protocol describes the synthesis of the title compound from its direct precursor.
-
Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide.[2]
-
Base: N-ethyl-N,N-diisopropylamine (DIPEA) is used as the base.[2]
-
Solvent: Acetonitrile.[2]
-
Conditions: The reaction is carried out at room temperature (approx. 20°C) for 2 hours.[2]
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions, dried over sodium sulfate, filtered, and concentrated.[2]
-
Yield: 89%.[2]
-
Characterization: Mass spectrometry shows an [M+H]⁺ ion at m/z 208.[2]
Chlorination to form (S)-4-Benzyl-3-(chloromethyl)morpholine
The primary alcohol of this compound can be converted to a chloride, a versatile intermediate for further functionalization.
-
Reaction: The alcohol intermediate is treated with thionyl chloride.[2]
-
Solvent: Dichloromethane.[2]
-
Conditions: The mixture is stirred at room temperature for 15 hours.[2]
-
Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, and the organic layer is washed with water and brine, dried, and concentrated.[2]
-
Yield: Quantitative (100%).[2]
-
Characterization: Mass spectrometry shows an [M+H]⁺ ion at m/z 226.[2]
Fluorination to (S)-4-Benzyl-3-(fluoromethyl)morpholine
This protocol details the conversion of the chloromethyl intermediate to a fluoromethyl derivative.
-
Reaction: The (S)-4-Benzyl-3-(chloromethyl)morpholine intermediate is treated with diethylaminosulfur trifluoride (DAST).[2]
-
Solvent: Dichloromethane.[2]
-
Conditions: The reaction is stirred at 0°C to 20°C for 3 hours.[2]
-
Workup: The reaction is quenched with ice water and the pH is adjusted to 8 with saturated sodium bicarbonate. The product is extracted with dichloromethane, dried, filtered, and concentrated.[2]
-
Purification: Silica gel chromatography.[2]
-
Yield: 70%.[2]
-
Characterization: Mass spectrometry (ESI) shows an [M+H]⁺ ion at m/z 210.[2]
Conversion to Hydrochloride Salt
To improve handling properties, the free base is often converted to its hydrochloride salt.
-
Procedure: The free base, this compound, is treated with hydrochloric acid in a suitable solvent such as ethanol or ethyl acetate. This process follows standard acid-base salt preparation protocols to yield the hydrochloride salt, which typically has improved stability and crystallinity.[2]
Synthetic Workflow Visualization
The following diagram illustrates the synthetic pathway from the precursor to the fluorinated derivative of this compound.
Caption: Synthetic pathway of this compound and its derivatives.
Biological Activity and Applications
This compound hydrochloride is recognized as a chiral compound with significant biological activity.[2] While specific signaling pathways are not detailed in the provided search results, it is suggested that the compound may interact with various molecular targets like enzymes and receptors, potentially modulating signaling and metabolic pathways.[2] Its structural features make it a valuable intermediate for chiral drug candidates, particularly those targeting neurological or metabolic disorders.[2] The stereochemistry is critical, as the (S)-enantiomer may exhibit preferential binding to biological targets compared to its (R)-counterpart.[2] Its primary use in research is as a building block for the synthesis of more complex, biologically active molecules.[2][5]
References
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The protocol is based on the alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide.
Chemical Properties and Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| CAS Number | 101376-25-4 | [1] |
| Appearance | Not specified in literature | |
| Purity | >95% (commercially available) | [2] |
| Storage | 2-8 °C | [2] |
Reaction Scheme
The synthesis involves the N-alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide in the presence of a non-nucleophilic base.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol details the step-by-step synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Notes |
| (S)-Morpholin-3-ylmethanol | C₅H₁₁NO₂ | 117.15 | Starting Material | |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Alkylating Agent |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Base |
| Acetonitrile (ACN) | CH₃CN | 41.05 | 75-05-8 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Wash Solution |
| Saturated aq. Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Wash Solution |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
Procedure
-
Reaction Setup: To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.[3]
-
Addition of Alkylating Agent: To the stirred solution, add benzyl bromide.[3]
-
Reaction: Stir the reaction mixture at room temperature (approximately 20°C) for 2 hours.[3]
-
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.[3]
-
Workup and Extraction:
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]
Expected Yield and Characterization
-
Yield: 89%[3]
-
Characterization: The product can be characterized by mass spectrometry.
-
Mass Spectrometry (MS): [M+H]⁺ ion at m/z 208.[3]
-
Conversion to Hydrochloride Salt
For improved stability, crystallinity, and handling, the free base can be converted to its hydrochloride salt.[3]
-
Dissolve the purified this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Treat the solution with hydrochloric acid.
-
The hydrochloride salt will precipitate and can be collected by filtration.
The molecular weight of this compound Hydrochloride is 243.73 g/mol .[3]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyl bromide is lachrymatory and a corrosive agent. Handle with extreme care.
-
DIPEA is a corrosive and flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
(S)-(4-Benzylmorpholin-3-yl)methanol: A Versatile Chiral Building Block in Asymmetric Synthesis
(S)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral intermediate widely utilized in medicinal chemistry and drug discovery.[1][2] Its rigid morpholine scaffold and defined stereochemistry at the C-3 position make it an important building block for the synthesis of complex, biologically active molecules, particularly those targeting neurological and metabolic disorders.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this chiral synthon.
Application Notes
The primary application of this compound in asymmetric synthesis is as a chiral building block . Its inherent (S)-configuration is crucial for stereoselective interactions with biological targets such as enzymes and receptors.[1][2] Rather than serving as a transient chiral auxiliary that is later removed, this molecule is typically incorporated as a core structural motif into the final drug candidate. The benzyl group on the morpholine nitrogen provides a stable protecting group and can be strategically removed to allow for further functionalization.
The hydroxyl group offers a reactive handle for various chemical transformations, including etherification, esterification, and conversion to halides for subsequent nucleophilic substitution reactions. These modifications are instrumental in building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Key applications include:
-
Synthesis of Chiral Morpholine Derivatives: It serves as a precursor for a variety of substituted chiral morpholines. The hydroxyl group can be converted to other functional groups, and the benzyl group can be deprotected to allow for modification of the nitrogen atom.
-
Scaffold for Bioactive Molecules: The chiral morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[2]
-
Precursor for Investigational Drugs: Its use as a starting material for the synthesis of drug candidates targeting the central nervous system (CNS) has been noted.[1]
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below. These protocols are based on established synthetic procedures and offer a starting point for laboratory implementation.
Synthesis of this compound
This protocol describes the synthesis of the title compound from (S)-morpholin-3-ylmethanol.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Procedure:
(S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.[1] The reaction is typically carried out in acetonitrile at room temperature for approximately 2 hours.[1] Following the reaction, the mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]
| Reactant/Reagent | Molar Equiv. | Purpose |
| (S)-Morpholin-3-ylmethanol | 1.0 | Starting Material |
| Benzyl Bromide | 1.0-1.2 | Benzylating Agent |
| DIPEA | 1.5-2.0 | Base |
| Acetonitrile | - | Solvent |
Quantitative Data:
| Product | Yield | Analytical Method |
| This compound | 89% | Mass Spectrometry ([M+H]⁺ at m/z 208)[1] |
Functional Group Transformations of this compound
The primary alcohol of this compound can be readily converted to other functional groups, such as halides, which are versatile intermediates for further synthetic elaborations.
Reaction Schemes:
Figure 2. Functional group transformations.
a) Chlorination:
Procedure: this compound is treated with thionyl chloride in dichloromethane at room temperature for 15 hours.[1]
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Thionyl Chloride | 1.1-1.5 | Chlorinating Agent |
| Dichloromethane | - | Solvent |
Quantitative Data:
| Product | Yield | Analytical Method |
| (S)-4-Benzyl-3-(chloromethyl)morpholine | Quantitative | Mass Spectrometry ([M+H]⁺ at m/z 226)[1] |
b) Fluorination:
Procedure: The intermediate (S)-4-benzyl-3-(chloromethyl)morpholine is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane.[1] The reaction is typically stirred for 3 hours while warming from 0°C to 20°C.[1] The workup involves quenching with ice water, adjusting the pH to 8 with saturated sodium bicarbonate, extraction with dichloromethane, drying, and purification by silica gel chromatography.[1]
| Reactant/Reagent | Molar Equiv. | Purpose |
| (S)-4-Benzyl-3-(chloromethyl)morpholine | 1.0 | Starting Material |
| DAST | 1.1-1.5 | Fluorinating Agent |
| Dichloromethane | - | Solvent |
Quantitative Data:
| Product | Yield | Analytical Method |
| (S)-4-Benzyl-3-(fluoromethyl)morpholine | 70% | Mass Spectrometry ([M+H]⁺ at m/z 210)[1] |
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the logical progression from the starting chiral precursor to various functionalized morpholine derivatives.
Figure 3. Synthetic workflow.
References
Application Notes and Protocols: (S)-(4-Benzylmorpholin-3-yl)methanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, prized for its stereodefined morpholine scaffold. This versatile intermediate is instrumental in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). Its rigid structure and the presence of a modifiable hydroxyl group make it an ideal starting point for creating libraries of compounds for drug discovery programs. The morpholine ring is a privileged scaffold in drug design, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this chiral building block for the development of novel therapeutic agents, with a focus on its application in the synthesis of Neurokinin-1 (NK1) receptor antagonists.
Applications in Drug Discovery: Synthesis of NK1 Receptor Antagonists
This compound is a key precursor in the synthesis of potent and selective NK1 receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and emesis (vomiting). Antagonists of this receptor have significant therapeutic potential. A prominent example of a drug synthesized using a derivative of this building block is Aprepitant, an antiemetic used to prevent chemotherapy-induced and postoperative nausea and vomiting.[1]
The synthesis of NK1 receptor antagonists often involves the modification of the hydroxyl group of this compound to introduce various functionalities that interact with the receptor binding pocket. The stereochemistry at the C-3 position of the morpholine ring is crucial for potent biological activity.
Structure-Activity Relationship (SAR) of Morpholine-Based NK1 Antagonists
The following table summarizes the structure-activity relationship of a series of morpholine-based NK1 receptor antagonists, highlighting the impact of substitutions on their binding affinity.
| Compound | R Group | hNK1 IC50 (nM) |
| 1 | H | >1000 |
| 2 | 3,5-bis(trifluoromethyl)benzyl | 0.95 |
| 3 | 4-methoxybenzyl | 50 |
| 4 | 2-chlorobenzyl | 25 |
| 5 | 3-fluorobenzyl | 15 |
Data compiled from publicly available research literature on morpholine-based NK1 antagonists. hNK1 refers to the human NK1 receptor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-benzylation of (S)-morpholin-3-ylmethanol.
Materials:
-
(S)-Morpholin-3-ylmethanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous potassium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of (S)-morpholin-3-ylmethanol (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous potassium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Expected Yield: ~85-95%
Protocol 2: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine
This protocol details the fluorination of the hydroxyl group of this compound using diethylaminosulfur trifluoride (DAST).
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM, anhydrous)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.2 eq) to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice-cold water and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-4-Benzyl-3-(fluoromethyl)morpholine.
Expected Yield: ~60-70%
Visualizations
Experimental Workflow: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine
Caption: Synthetic workflow for the preparation of (S)-4-Benzyl-3-(fluoromethyl)morpholine.
Signaling Pathway: Substance P / NK1 Receptor
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses.
Caption: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of antagonists.
References
Application Note and Protocol for N-Benzylation of (S)-Morpholin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-benzylation of (S)-morpholin-3-ylmethanol to synthesize (S)-(4-benzylmorpholin-3-yl)methanol. This key intermediate is valuable in the synthesis of chiral drug candidates, particularly for neurological and metabolic disorders.[1] The protocol described herein is based on a standard alkylation reaction.
Experimental Protocol
The N-benzylation of (S)-morpholin-3-ylmethanol is achieved through alkylation with benzyl bromide in the presence of a non-nucleophilic base.
Materials and Reagents:
-
(S)-Morpholin-3-ylmethanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction mixture at room temperature (approximately 20°C) for 2 hours.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Dissolve the residue in dichloromethane.[1]
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by saturated aqueous potassium hydroxide.[1]
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.[1]
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Characterization:
The final product, this compound, can be characterized by mass spectrometry. The expected [M+H]⁺ ion is at m/z 208.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (S)-Morpholin-3-ylmethanol | [1] |
| Reagent | Benzyl Bromide | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | Room Temperature (~20°C) | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 89% | [1] |
| Mass Spec [M+H]⁺ | m/z 208 | [1] |
Experimental Workflow
Caption: Experimental workflow for the N-benzylation of (S)-morpholin-3-ylmethanol.
References
Purification of (s)-(4-Benzylmorpholin-3-yl)methanol using Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (s)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative often used as a key intermediate in pharmaceutical synthesis. The primary purification method described is flash column chromatography on silica gel, a standard and effective technique for isolating compounds of moderate polarity.
Introduction
This compound is a valuable building block in medicinal chemistry due to its chiral nature and the presence of the morpholine scaffold, which can enhance the pharmacokinetic properties of drug candidates. Effective purification of this intermediate is crucial to ensure the quality and purity of subsequent active pharmaceutical ingredients. Column chromatography is a widely used method for this purpose, leveraging the differential partitioning of the target compound and impurities between a stationary phase (silica gel) and a mobile phase (solvent system).[1] This protocol outlines a robust method for the purification of this compound using a hexane/ethyl acetate solvent system on a silica gel column.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties, particularly the polarity indicated by the XLogP3 value, is essential for developing an appropriate chromatographic method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| XLogP3 | 0.8 | [2] |
| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol | [2] |
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound by flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (optional, for basic compounds)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Air or nitrogen source for flash chromatography
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various hexane/ethyl acetate solvent systems (e.g., 4:1, 2:1, 1:1) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
-
Column Preparation (Slurry Method):
-
Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 4:1 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Apply gentle pressure to the top of the column using an air or nitrogen line to begin the elution (flash chromatography).
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).
-
It is recommended to use a gradient elution to improve separation. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Spot every few fractions on a TLC plate and develop it using the same solvent system as in the initial analysis.
-
Combine the fractions that contain the pure this compound.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Data Presentation: Gradient Elution Table
The following table outlines a suggested solvent gradient for the purification. The exact volumes and percentages may need to be adjusted based on the specific impurity profile of the crude material.
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 80 | 20 | 2 | Elute non-polar impurities |
| 2 | 70 | 30 | 3 | Elute less polar impurities |
| 3 | 50 | 50 | 5 | Elute this compound |
| 4 | 30 | 70 | 3 | Elute more polar impurities |
| 5 | 0 | 100 | 2 | Column flush |
Mandatory Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for the Spectral Assignment of (S)-(4-Benzylmorpholin-3-yl)methanol using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a common motif in numerous biologically active compounds, and the specific stereochemistry and functional groups of this molecule make it a valuable building block in the synthesis of complex pharmaceutical agents. Accurate structural elucidation is paramount for ensuring the quality and efficacy of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution.
These application notes provide a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of this compound. The presented data is based on the analysis of structurally related compounds and predicted chemical shifts. This document also outlines a comprehensive experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra, intended to assist researchers in the characterization of this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established chemical shift ranges for N-substituted morpholines, benzyl groups, and hydroxymethyl-substituted rings. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Chemical structure and atom numbering for this compound.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aromatic (C10-C14) | 7.25 - 7.40 | m | - | 5H |
| H-8a, H-8b (Bn-CH₂) | 3.50 - 3.65 | m (ABq) | J ≈ 13-14 | 2H |
| H-2a, H-6a | 3.85 - 4.00 | m | - | 2H |
| H-2b, H-6b | 3.60 - 3.75 | m | - | 2H |
| H-7a, H-7b (CH₂OH) | 3.45 - 3.60 | m | - | 2H |
| H-3 | 2.85 - 3.00 | m | - | 1H |
| H-5a | 2.65 - 2.80 | m | - | 1H |
| H-5b | 2.15 - 2.30 | m | - | 1H |
| OH | (variable) | br s | - | 1H |
Justification for ¹H NMR Assignments:
-
Aromatic Protons (H-aromatic): The five protons of the benzyl group are expected to resonate in the typical aromatic region of 7.25-7.40 ppm as a complex multiplet.
-
Benzylic Protons (H-8a, H-8b): The benzylic methylene protons are diastereotopic due to the adjacent chiral center (C3). They are expected to appear as a complex multiplet, likely an AB quartet, in the range of 3.50-3.65 ppm.
-
Morpholine Ring Protons (H-2, H-5, H-6): The protons on the morpholine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. Protons on carbons adjacent to the oxygen (H-2 and H-6) are deshielded and appear at a lower field (3.60-4.00 ppm) compared to those adjacent to the nitrogen (H-5) (2.15-2.80 ppm). The substituent at C3 will further influence the chemical shifts of the adjacent H-2 protons.
-
Hydroxymethyl Protons (H-7a, H-7b): These protons, being adjacent to a chiral center, are diastereotopic and are expected to resonate as a multiplet in the 3.45-3.60 ppm region.
-
Methine Proton (H-3): The proton at the chiral center C3 is coupled to the adjacent protons on C2, C5, and C7, resulting in a complex multiplet at approximately 2.85-3.00 ppm.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-9 (Bn-ipso) | 138.0 - 139.0 |
| C-10, C-14 (Bn-ortho) | 128.5 - 129.5 |
| C-11, C-13 (Bn-meta) | 128.0 - 129.0 |
| C-12 (Bn-para) | 127.0 - 128.0 |
| C-2, C-6 | 67.0 - 68.0 |
| C-7 (CH₂OH) | 63.0 - 64.0 |
| C-8 (Bn-CH₂) | 60.0 - 61.0 |
| C-3 | 58.0 - 59.0 |
| C-5 | 53.0 - 54.0 |
Justification for ¹³C NMR Assignments:
-
Aromatic Carbons (C-9 to C-14): The aromatic carbons of the benzyl group will appear in the range of 127.0-139.0 ppm, with the ipso-carbon (C-9) being the most downfield.
-
Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The carbons adjacent to the oxygen (C-2 and C-6) are expected to be the most deshielded of the ring carbons, appearing around 67.0-68.0 ppm. The carbons adjacent to the nitrogen (C-3 and C-5) will be at a higher field. The C-3 carbon, bearing the hydroxymethyl group and being adjacent to the nitrogen, is predicted to be around 58.0-59.0 ppm, while the C-5 carbon is expected around 53.0-54.0 ppm.
-
Hydroxymethyl Carbon (C-7): The carbon of the hydroxymethyl group is anticipated to resonate in the region of 63.0-64.0 ppm.
-
Benzylic Carbon (C-8): The benzylic carbon is expected to appear around 60.0-61.0 ppm.
Experimental Protocols
A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra is provided below.
1. Sample Preparation
-
¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
¹³C NMR: Accurately weigh 20-30 mg of the compound into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Peak Picking and Integration (¹H): Identify all peaks and integrate their areas to determine the relative number of protons.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral assignment.
Caption: Workflow for the acquisition and analysis of NMR spectra.
Conclusion
The detailed predicted ¹H and ¹³C NMR data, along with the comprehensive experimental protocols provided in these application notes, serve as a valuable resource for the structural characterization of this compound. Adherence to the outlined procedures will enable researchers, scientists, and drug development professionals to obtain high-quality NMR spectra, facilitating accurate spectral assignment and ensuring the structural integrity of this important chiral building block. For unambiguous assignment, especially of the diastereotopic protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Application Notes and Protocols: (S)-(4-Benzylmorpholin-3-yl)methanol in the Synthesis of CNS-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of molecules targeting the central nervous system (CNS).[1][2] Its rigid morpholine scaffold and defined stereochemistry at the C-3 position are critical for achieving specific interactions with biological targets, such as G-protein coupled receptors (GPCRs). The presence of the benzyl group on the nitrogen atom and the primary alcohol provide versatile handles for synthetic modifications, allowing for the creation of diverse chemical libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of CNS-targeting agents, with a focus on dopamine receptor antagonists.
Data Presentation
The following tables summarize the quantitative data for key compounds synthesized using a chiral morpholine scaffold derived from or analogous to this compound.
Table 1: Pharmacological Profile of ML398, a Dopamine D4 Receptor Antagonist
| Parameter | Value | Receptor Subtype |
| IC₅₀ | 130 nM | Dopamine D4 |
| Kᵢ | 36 nM | Dopamine D4 |
| Selectivity | >100-fold | vs. D1, D2S, D2L, D3, D5 (>20 µM) |
Data sourced from the ML398 Probe Report.[3][4]
Table 2: Characterization of ML398
| Property | Value |
| Molecular Formula | C₁₉H₂₂ClNO |
| Molecular Weight | 315.84 g/mol |
| Yield | 61% |
| Purity | >98% |
| Enantiomeric Excess | 92% ee |
Data sourced from the ML398 Probe Report.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the chiral building block from (S)-morpholin-3-yl)methanol.
Reaction Scheme:
Materials:
-
(S)-morpholin-3-yl)methanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium hydroxide
-
Sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-morpholin-3-yl)methanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate followed by saturated aqueous potassium hydroxide.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound.
Expected Yield: ~89%
Protocol 2: Synthesis of (R)-4-(4-chlorobenzyl)-2-phenethylmorpholine (ML398)
This protocol details the synthesis of a potent and selective D4 receptor antagonist, ML398, using a chiral morpholine intermediate. While the starting material is (R)-2-phenethylmorpholine, this protocol illustrates the derivatization of the morpholine nitrogen, a common strategy when using this compound-derived scaffolds.
Reaction Scheme:
Materials:
-
(R)-2-phenethylmorpholine
-
4-chlorobenzyl bromide
-
Potassium carbonate
-
Anhydrous acetonitrile
-
Microwave vial
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Rotary evaporator
Procedure:
-
In a microwave vial, suspend (R)-2-phenethylmorpholine in anhydrous acetonitrile.
-
Add potassium carbonate and 4-chlorobenzyl bromide to the suspension.
-
Heat the reaction mixture in a microwave reactor to 120 °C for 10 minutes.[3]
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by column chromatography on silica gel using a gradient of 0-30% ethyl acetate in hexanes to afford pure (R)-4-(4-chlorobenzyl)-2-phenethylmorpholine (ML398).[3]
Expected Yield: 61%[3]
Protocol 3: Dopamine Receptor Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Kᵢ) of a test compound to dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D4).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (e.g., ML398).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well plates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and either the test compound at various concentrations, assay buffer (for total binding), or the non-specific binding control at a high concentration.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis and application of this compound derivatives.
Caption: General synthetic workflow for CNS agents.
Caption: Drug discovery workflow for CNS agents.
Caption: Mechanism of dopamine D4 receptor antagonism.
References
- 1. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | Benchchem [benchchem.com]
- 3. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis and Process Development of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal strategies for the large-scale synthesis and process development of chiral amino alcohols, which are critical building blocks in the pharmaceutical industry.[1] The stereochemistry of these compounds is often crucial for their biological activity, making their enantioselective synthesis a key focus.[1] This document outlines various synthetic methodologies, from traditional approaches to modern catalytic and biocatalytic methods, complete with detailed experimental protocols and comparative data to aid in process development.
Core Synthetic Strategies for Chiral Amino Alcohols
The synthesis of enantiomerically pure amino alcohols can be achieved through several strategic approaches, each with distinct advantages and limitations. The choice of method often depends on factors such as the desired molecular structure, scale of production, cost-effectiveness, and environmental impact.
Key methodologies include:
-
Chiral Pool Synthesis: This traditional method utilizes readily available chiral starting materials, such as natural α-amino acids, which are chemically transformed into the desired chiral amino alcohols.[1] The primary advantage is the high enantiopurity of the starting materials. However, the structural diversity of the products is limited to the side chains of the available amino acids.[1]
-
Asymmetric Reduction of α-Amino Ketones: This approach involves the enantioselective reduction of a prochiral ketone to introduce the desired stereocenter. Prominent methods include:
-
Corey-Bakshi-Shibata (CBS) Reduction: Utilizes an oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane, often achieving excellent enantioselectivity (often >95% ee).[1]
-
Asymmetric Transfer Hydrogenation (ATH): Employs a metal catalyst (typically Ruthenium or Rhodium) with a chiral ligand to transfer hydrogen from a source like isopropanol or formic acid.[1] This method is known for its high enantioselectivity (>99% ee) and yields.[1]
-
-
Asymmetric Aminohydroxylation of Olefins: The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in this area, directly converting an alkene into a 1,2-amino alcohol in a single catalytic step using an osmium catalyst and a chiral ligand.[1]
-
Biocatalytic Synthesis: This green chemistry approach uses enzymes to catalyze the stereoselective synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) can asymmetrically reduce α-hydroxy ketones using ammonia, operating under mild conditions and often achieving exceptionally high enantioselectivity (>99% ee).[1][2]
-
Chromium-Catalyzed Asymmetric Cross-Coupling: A more recent development involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offering a modular synthesis of high-value chiral β-amino alcohols.[3]
Process Development Workflow
The successful scale-up of a chiral amino alcohol synthesis requires a systematic approach to process development. The following workflow outlines the key stages from initial route selection to large-scale production.
References
Application Note: Derivatization of the Hydroxymethyl Group in (S)-(4-Benzylmorpholin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzyl-protected nitrogen and a primary hydroxymethyl group at a stereogenic center, makes it a versatile scaffold for synthesizing complex, biologically active molecules.[2] Derivatization of the hydroxymethyl group is a key strategy for modifying the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can lead to the development of prodrugs or analogs with enhanced pharmacokinetic profiles.[3] This document provides detailed protocols for three common derivatization strategies: esterification, etherification, and carbamate formation.
Esterification via Fischer-Speier Reaction
Esterification of the primary alcohol group can be achieved through the classic Fischer-Speier method, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. This reversible reaction is typically driven to completion by using an excess of one reactant or by removing water as it forms.[4][5] Esters are often used as prodrugs, which can be hydrolyzed by esterases in the body to release the active parent drug.[3]
Experimental Protocol: Fischer-Speier Esterification
This protocol details the synthesis of an ester derivative from this compound and a generic carboxylic acid.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2-1.5 eq.) in a suitable solvent (e.g., toluene or an excess of the alcohol reactant if it is a liquid).
-
Catalyst Addition : While stirring, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq.).[6]
-
Reflux : Attach a Dean-Stark apparatus to the flask to azeotropically remove water and heat the mixture to reflux.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Neutralization : Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.[3]
-
Washing : Wash the organic layer sequentially with water and then brine.
-
Drying and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude ester can be purified by column chromatography on silica gel.[3]
Data Presentation: Esterification
| Reagent/Parameter | Molar Ratio / Condition | Purpose |
| This compound | 1.0 eq. | Starting Material |
| Carboxylic Acid (R-COOH) | 1.2 - 1.5 eq. | Acylating Agent |
| Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 eq. | Catalyst |
| Toluene | Solvent | Reaction Medium |
| Temperature | Reflux | To drive the reaction |
| Expected Yield | 80-95% | Varies by substrate |
Workflow for Fischer Esterification
Caption: Workflow for Fischer-Speier Esterification.
Ether Synthesis via Williamson Reaction
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[7] It is an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other substrate with a good leaving group.[8] This two-step protocol first involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with an alkylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the formation of an ether from this compound.
-
Alkoxide Formation :
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.[8]
-
-
Alkylation :
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add the alkylating agent (e.g., a primary alkyl halide like methyl iodide or benzyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive halides.
-
Work-up : Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Williamson Ether Synthesis
| Reagent/Parameter | Molar Ratio / Condition | Purpose |
| This compound | 1.0 eq. | Starting Material |
| Sodium Hydride (NaH) | 1.1 eq. | Base for Deprotonation |
| Alkyl Halide (R-X) | 1.1 eq. | Alkylating Agent |
| Anhydrous THF | Solvent | Reaction Medium |
| Temperature | 0 °C to RT | Control Reaction Rate |
| Expected Yield | 70-90% | Varies by substrate |
Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Carbamate Formation
Carbamates are functional groups with significant importance in pharmacology.[9] They can be synthesized from alcohols through various methods, including reaction with isocyanates or by using urea as a green carbamoylating source.[10][11]
Experimental Protocol: Synthesis with an Isocyanate
This is a direct and efficient method for forming N-substituted carbamates.
-
Reaction Setup : Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.
-
Reagent Addition : Add the desired isocyanate (R-NCO, 1.0-1.1 eq.) dropwise to the stirred solution at room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or dibutyltin dilaurate, can be added to accelerate the reaction if needed.
-
Reaction : Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Work-up : Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product is often pure enough for use, but can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Synthesis with Urea (Green Method)
This method provides a safer and more environmentally friendly alternative to using isocyanates.[12]
-
Reaction Setup : Combine this compound (1.0 eq.), urea (2.0-3.0 eq.), and a catalyst such as indium triflate (In(OTf)₃) or a suitable zinc catalyst in a high-boiling solvent like toluene or xylene.[12]
-
Reaction : Heat the mixture to a high temperature (e.g., 110-140 °C) and stir for several hours. The reaction releases ammonia as a byproduct.
-
Work-up : Cool the reaction mixture. The product often crystallizes upon cooling and can be isolated by simple filtration.[12] If not, dilute the mixture with an organic solvent, wash with water to remove excess urea, and then with brine.
-
Purification : Dry the organic layer, concentrate the solvent, and purify the residue by column chromatography or recrystallization.
Data Presentation: Carbamate Formation
| Method | Reagent/Parameter | Molar Ratio / Condition | Purpose |
| Isocyanate | Isocyanate (R-NCO) | 1.0 - 1.1 eq. | Carbamoylating Agent |
| Anhydrous DCM | Solvent | Reaction Medium | |
| Temperature | Room Temperature | Reaction Condition | |
| Expected Yield | >90% | Varies by substrate | |
| Urea | Urea | 2.0 - 3.0 eq. | Carbamoylating Agent |
| Indium Triflate | Catalytic | Catalyst | |
| Toluene | Solvent | Reaction Medium | |
| Temperature | 110-140 °C | Reaction Condition | |
| Expected Yield | 60-85% | Varies by substrate |
Workflow for Carbamate Synthesis (Isocyanate Route)
Caption: Workflow for Carbamate Synthesis via Isocyanate.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound Hydrochloride | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carbamate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Catalytic Applications of Metal Complexes Derived from Morpholine-Based Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of metal complexes derived from morpholine-based ligands in various catalytic reactions. The information is intended to guide researchers in employing these versatile catalysts for the synthesis of complex molecules, with a particular focus on applications relevant to pharmaceutical and materials science.
Palladium-Catalyzed C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Palladium complexes featuring morpholine-based ligands are highly effective catalysts for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of numerous pharmaceuticals and organic materials.[1][2] These reactions, commonly known as Buchwald-Hartwig amination, allow for the coupling of morpholine with a wide range of aryl and heteroaryl halides.
Application Notes:
The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction rates. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1] The reaction generally proceeds under mild conditions and demonstrates good functional group tolerance.
Quantitative Data:
The following table summarizes the performance of various palladium catalyst systems in the amination of aryl chlorides with morpholine.
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Reflux | 6 | >95 | [3] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / YPhos Ligand L1 (0.5 mol%) | NaOt-Bu | Toluene | RT | 1 | >98 | [1] |
| 3 | Chlorobenzene | PEPPSI-type NHC-Pd Pre-catalyst | NaOt-Bu | Dioxane | 100 | 2 | 92 | [4] |
| 4 | 4-Chloroanisole | PEPPSI-type NHC-Pd Pre-catalyst | NaOt-Bu | Dioxane | 100 | 2 | 95 | [4] |
| 5 | 2-Chlorotoluene | PEPPSI-type NHC-Pd Pre-catalyst | NaOt-Bu | Dioxane | 100 | 3 | 88 | [4] |
PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation NHC: N-Heterocyclic Carbene dba: Dibenzylideneacetone XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl YPhos: Ylide-substituted phosphines
Experimental Protocol: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine
This protocol is adapted from a standard Buchwald-Hartwig amination procedure.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and the XPhos ligand (e.g., 0.04 mmol, 2 mol%).
-
Add anhydrous toluene (e.g., 5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equiv.).
-
Add 4-chlorotoluene (e.g., 2.0 mmol, 1.0 equiv.) and morpholine (e.g., 2.4 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (e.g., 6 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
References
- 1. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in (s)-(4-Benzylmorpholin-3-yl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (s)-(4-Benzylmorpholin-3-yl)methanol. Our aim is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than the reported 89%. What are the potential causes and how can I improve it?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
(S)-Morpholin-3-yl)methanol: Ensure the starting material is of high purity and dry. Moisture can interfere with the reaction.
-
Benzyl Bromide: This reagent can degrade over time. Use freshly distilled or a recently purchased bottle. Ensure it has not been exposed to moisture or light for extended periods.
-
DIPEA (N,N-Diisopropylethylamine): The base is crucial for scavenging the HBr formed during the reaction. Use a high-purity, dry grade.
-
Solvent (Acetonitrile): Use anhydrous acetonitrile. The presence of water can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically performed at room temperature (~20°C).[1] Significant deviations can affect the reaction rate and promote side product formation.
-
Reaction Time: A reaction time of 2 hours is reported to be sufficient.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup. Incomplete reactions will result in a lower yield.
-
Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of benzyl bromide and DIPEA may be beneficial, but a large excess can complicate purification.
-
-
Work-up Procedure:
-
Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate solvent like dichloromethane.
-
Emulsion Formation: Emulsions during aqueous work-up can lead to product loss. If an emulsion forms, adding brine or filtering through celite can help to break it.
-
Product Degradation: While the product is relatively stable, prolonged exposure to strong acidic or basic conditions during work-up should be avoided.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on a TLC plate indicates the formation of side products. Potential side products in this N-alkylation reaction include:
-
Unreacted (S)-Morpholin-3-yl)methanol: If the reaction is incomplete, you will see the starting material on your TLC.
-
Over-alkylation Product: Although less common for this secondary amine, it's possible for the hydroxyl group to be benzylated, leading to the formation of (S)-4-benzyl-3-((benzyloxy)methyl)morpholine.
-
Quaternary Ammonium Salt: A small amount of the dialkylated quaternary ammonium salt might form if the product reacts further with benzyl bromide.
-
Elimination Products: Although less likely under these conditions, impurities in the benzyl bromide could lead to minor side reactions.
To identify these byproducts, techniques like LC-MS can be employed for impurity profiling.[1]
Q3: How can I improve the purity of my final product?
If your product is not pure after the initial work-up, consider the following purification techniques:
-
Column Chromatography: Silica gel chromatography is a standard and effective method for purifying this compound. A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining high-purity material.
-
Conversion to Hydrochloride Salt: The free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or ethyl acetate.[1] This often results in a crystalline solid that is easier to handle and purify.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Details | Reference |
| Starting Material | (S)-Morpholin-3-yl)methanol | [1] |
| Reagent | Benzyl Bromide, N,N-Diisopropylethylamine (DIPEA) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | Room Temperature (~20°C) | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 89% | [1] |
Experimental Protocols
Synthesis of this compound [1]
-
To a solution of (S)-Morpholin-3-yl)methanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA).
-
To this mixture, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by a wash with aqueous potassium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reaction pathway and potential side reactions.
Caption: Impact of reaction parameters on yield.
References
Technical Support Center: Optimization of Benzylmorpholine Synthesis
Welcome to the Technical Support Center for the synthesis of 4-benzylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 4-benzylmorpholine via N-alkylation and reductive amination.
N-Alkylation of Morpholine with Benzyl Halides
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: My N-benzylation reaction shows low or no conversion. What are the common causes? | Reactant Quality: Impurities in morpholine or decomposed benzyl halide can inhibit the reaction.[1] Solvent Choice: Use of non-polar solvents can hinder the SN2 reaction pathway.[1] Insufficient Temperature: The reaction often requires heating to proceed at a reasonable rate.[1] Inadequate Base: An inappropriate or insufficient amount of base can lead to low conversion. | Ensure Reactant Purity: Use freshly distilled morpholine and high-purity benzyl bromide or chloride.[1] Select Appropriate Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended.[1] Optimize Temperature: Heat the reaction mixture, typically to reflux in acetonitrile.[1] Choose an Effective Base: Use a suitable base such as potassium carbonate (K2CO3) or triethylamine (Et3N) in slight excess. |
| Q2: I am observing significant byproduct formation, what could they be and how can I minimize them? | Over-alkylation: Formation of a quaternary ammonium salt can occur if the reaction temperature is too high or the reaction time is excessively long. Hydrolysis of Benzyl Halide: Presence of water in the reaction mixture can lead to the formation of benzyl alcohol. | Control Reaction Conditions: Monitor the reaction progress using TLC and stop the reaction upon completion of the starting material. Avoid excessive heating. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. |
| Q3: The product is difficult to isolate and purify. What are some tips? | Emulsion during workup: The basic nature of the product can lead to emulsion formation during aqueous extraction. Co-elution of impurities: Non-polar impurities may co-elute with the product during column chromatography. | Break Emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions.[2] Optimize Chromatography: Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexane, to achieve good separation.[3][4] |
Reductive Amination of Morpholine with Benzaldehyde
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q4: My reductive amination reaction has a low yield. What could be the problem? | Inefficient Imine Formation: Incomplete formation of the iminium ion intermediate before the addition of the reducing agent.[5] Decomposition of Reducing Agent: Some borohydride reagents are sensitive to acidic conditions or moisture.[6] Reduction of Aldehyde: The reducing agent may reduce the starting benzaldehyde to benzyl alcohol if it is too reactive or if the imine formation is slow.[7] | Promote Imine Formation: For less reactive substrates, consider adding a dehydrating agent like anhydrous magnesium sulfate or using a Dean-Stark apparatus to remove water.[5] Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reagent that is often preferred for reductive aminations as it can be added in one pot with the amine and aldehyde.[5][6] Stepwise Addition: If using a less selective reducing agent like sodium borohydride (NaBH4), ensure complete imine formation before its addition.[5][6] |
| Q5: I am seeing byproducts in my reaction mixture. What are they likely to be? | Benzyl Alcohol: As mentioned, this can form from the reduction of unreacted benzaldehyde.[7] Unreacted Starting Materials: Incomplete reaction will leave morpholine and benzaldehyde in the final mixture. | Optimize Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. Use Stoichiometric Amounts: Carefully control the stoichiometry of the reactants to ensure complete conversion. |
| Q6: How can I effectively purify the final product? | Polar Impurities: The product and starting amine may have similar polarities, making separation by chromatography challenging. | Acid-Base Extraction: Utilize the basicity of the amine product. Extract the product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product back into an organic solvent.[5] Column Chromatography: If further purification is needed, use a suitable solvent system, potentially with a small amount of a basic modifier like triethylamine in the eluent to prevent streaking on the silica gel column. |
Data Presentation: Optimization of Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the yield of N-alkylated morpholines. While the data below is for N-alkylation with various alcohols, the trends are informative for the synthesis of benzylmorpholine.
Table 1: Effect of Reaction Temperature on N-methylation of Morpholine
| Temperature (°C) | Conversion (%) | Selectivity (%) |
| 180 | 65.2 | 98.1 |
| 200 | 85.6 | 96.5 |
| 220 | 95.3 | 93.8 |
| 240 | 98.2 | 85.3 |
Data adapted from a study on the N-methylation of morpholine, illustrating that increasing temperature generally increases conversion but may decrease selectivity at very high temperatures due to side reactions.[8]
Table 2: N-alkylation of Morpholine with Various Alcohols
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | LHSV (h⁻¹) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
| Ethanol | 220 | 3:1 | 0.15 | 0.9 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 0.15 | 1.0 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 0.18 | 1.1 | 95.3 | 91.2 |
| Isopropanol | 220 | 3:1 | 0.15 | 1.0 | 92.8 | 86.7 |
This table demonstrates that primary alcohols generally give higher selectivity than secondary alcohols in the N-alkylation of morpholine.[8]
Experimental Protocols
Protocol 1: N-Alkylation of Morpholine with Benzyl Bromide
Materials:
-
Morpholine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add morpholine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Stir the mixture at room temperature.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-benzylmorpholine.
Protocol 2: Reductive Amination of Morpholine with Benzaldehyde using Sodium Triacetoxyborohydride
Materials:
-
Morpholine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add morpholine (1.0 eq.) and benzaldehyde (1.0 eq.) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the N-alkylation of morpholine.
Caption: Logical workflow for troubleshooting low reaction yields.
References
How to minimize racemization during chiral amino alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of chiral amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during chiral amino alcohol synthesis?
Racemization, the conversion of an enantiomerically pure or enriched mixture into a mixture containing equal amounts of both enantiomers, can be triggered by several factors during the synthesis of chiral amino alcohols. The most common causes include:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1]
-
Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or imines, which can then be protonated non-stereoselectively, leading to a loss of stereochemical purity.[1]
-
Inappropriate Choice of Reagents: Certain reagents may promote side reactions or create an environment conducive to racemization.[1] For instance, some reducing agents might require conditions that favor epimerization.[1]
-
Unstable Chiral Intermediates: The intermediates formed during a reaction may not be stereochemically stable under the given reaction conditions.[1]
-
Work-up and Purification: Racemization can also occur during the work-up and purification stages.[1] Aqueous work-ups with strong acids or bases, as well as purification methods like chromatography on acidic silica gel, can lead to the racemization of sensitive compounds.[1]
Q2: How can protecting groups help in minimizing racemization?
Protecting groups are a crucial tool for minimizing racemization in the synthesis of chiral amino alcohols.[1] They function through two primary mechanisms:
-
Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thereby inhibiting the abstraction of a proton and subsequent racemization.[1]
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center.[1] This makes the proton less susceptible to being removed by a base, thus preventing the formation of an achiral intermediate. For example, urethane-type protecting groups like Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) are known to reduce the potential for racemization in amino acid chemistry.[1] Strongly electron-withdrawing protecting groups on imines are also a key strategy.[1][2]
Q3: What is the influence of solvents and temperature on racemization?
Solvents and temperature are critical parameters to control for minimizing racemization.
-
Solvents: The choice of solvent can significantly impact the stability of intermediates that are prone to racemization.[1] Protic solvents, for instance, can stabilize ionic intermediates that may readily racemize.[1] Aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism.[1] It is often necessary to screen various solvents to identify the optimal conditions that minimize racemization while maintaining sufficient reaction rates.[1]
-
Temperature: Lowering the reaction temperature is a common and effective strategy to minimize racemization.[1] Cryogenic conditions are frequently employed in stereoselective synthesis to enhance the stability of chiral intermediates and transition states.[1] The rate of racemization, like most chemical reactions, is temperature-dependent; a decrease in temperature generally leads to a significant reduction in the rate of enantiomeric interconversion.[3][4]
Q4: Which synthetic methods are generally preferred to obtain high enantiomeric purity?
Several methods are known to produce chiral amino alcohols with high stereopurity:
-
Asymmetric Reduction of α-Amino Ketones: This is a direct approach where a prochiral ketone is reduced to a chiral alcohol using a chiral catalyst. Catalysts based on ruthenium, rhodium, and iridium are commonly used and often provide high enantioselectivity.[1]
-
Ring-Opening of Epoxides or Aziridines: The nucleophilic attack of an amine on an epoxide or a nucleophile on an aziridine is a reliable method where the stereochemistry of the product is determined by the stereochemistry of the starting cyclic compound.[1]
-
Biocatalytic Methods: The use of enzymes, such as alcohol dehydrogenases and transaminases, offers excellent enantioselectivity under mild reaction conditions (ambient temperature and pressure), which inherently minimizes the risk of racemization.[5][6][7]
-
Asymmetric Aminohydroxylation of Alkenes: This method, developed by Sharpless, allows for the direct conversion of alkenes to chiral amino alcohols.[1]
-
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of the reaction.[8] After the desired transformation, the auxiliary is removed.[9][10][11]
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (%ee) in the final product.
| Possible Cause | Troubleshooting Steps |
| Harsh reaction conditions | Lower the reaction temperature. Consider running the reaction at 0 °C, -20 °C, or even -78 °C.[1] Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged reaction times.[1] |
| Strongly acidic or basic reagents | Use milder acids or bases. For example, substitute strong inorganic bases like NaOH with organic bases such as triethylamine or diisopropylethylamine.[1] |
| Inappropriate solvent | Screen a range of solvents with varying polarities and proticities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).[1] |
| Racemization during work-up | Use buffered aqueous solutions or mild acids/bases for pH adjustment. Avoid prolonged exposure to acidic or basic conditions. |
| Racemization during purification | If using silica gel chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using a neutral support like alumina.[1] Alternatively, purification by recrystallization may be an option. |
Problem 2: Low diastereoselectivity in reactions creating a second chiral center.
| Possible Cause | Troubleshooting Steps |
| Insufficient stereocontrol from the chiral auxiliary or catalyst | Screen different chiral ligands or auxiliaries. The steric and electronic properties of the chiral director can have a profound impact on diastereoselectivity.[9][10] |
| Sub-optimal reaction temperature | Temperature can influence the transition state energies leading to different diastereomers. A temperature optimization study is recommended. |
| Incorrect choice of reagents | The nature of the reagents (e.g., organometallic reagents, reducing agents) can influence the direction of attack on the prochiral center. |
| Chelation control not effective | For reactions involving metal ions, the choice of solvent can affect chelation, which in turn directs the stereochemical outcome. Less coordinating solvents may be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of an α-Amino Ketone using a Chiral Ruthenium Catalyst
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral ruthenium catalyst (e.g., RuCl2[(R)-BINAP][(R)-DAIPEN]) in a suitable degassed solvent (e.g., isopropanol).
-
Substrate Addition: Add the α-amino ketone substrate to the catalyst solution.
-
Reducing Agent: Add a hydride source, such as a solution of potassium tert-butoxide in isopropanol, dropwise to the reaction mixture at the desired temperature (e.g., 0 °C).
-
Reaction: Stir the reaction mixture at the specified temperature for the required time (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amino alcohol.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical Workflow for Troubleshooting Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 11. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of side-products in morpholine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of morpholine. It provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of side-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine?
A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2][3] The DEG route is now more common due to its efficiency.[1]
Q2: What are the major side-products in morpholine synthesis?
A2: In the diethylene glycol (DEG) route, common side-products include the intermediate 2-(2-aminoethoxy)ethanol (AEE) due to incomplete conversion, N-ethylmorpholine, and high-molecular-weight condensation products often referred to as "heavies".[1] The diethanolamine (DEA) route, particularly when using sulfuric acid, produces a significant amount of sodium sulfate as a byproduct after neutralization.[1]
Q3: What reaction conditions influence the formation of these side-products?
A3: Higher reaction temperatures can influence the product distribution. For instance, in the DEG route, increasing the temperature from 200°C to 220°C can significantly increase the conversion of DEG and the selectivity for morpholine, while further increasing it to 240°C may lead to a higher percentage of "heavies".[1] Operating in a trickle-bed reactor where morpholine is primarily in the vapor phase can help minimize the formation of these heavy byproducts.[1] In the DEA route, inefficient water removal can inhibit the forward reaction, potentially leading to incomplete conversion and other side reactions.[1]
Q4: How can N-ethylmorpholine be removed from the final product?
A4: The removal of N-ethylmorpholine (NEM) from morpholine can be challenging due to their similar physical properties. One novel approach involves the selective adsorption of morpholine impurities from NEM using tetralactam solids, which can improve the purity of NEM to over 99.5%.[4] Another patented method describes a process for preparing morpholine and monoethylamine from N-ethylmorpholine, which could be adapted for separation.[5]
Troubleshooting Guides
Issue 1: Low Yield of Morpholine
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Deactivation (DEG Route) | Ensure high purity of starting materials (DEG, ammonia). Consider catalyst regeneration or replacement. | Impurities in the feedstock or the formation of high-molecular-weight byproducts can poison or foul the catalyst, reducing its activity.[1] |
| Inefficient Water Removal (DEA Route) | Improve the efficiency of the distillation or water-trapping apparatus. | The dehydration of DEA is a reversible reaction. The presence of water can inhibit the forward reaction, thus lowering the yield of morpholine.[1] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature based on the specific synthesis route and catalyst used. | Temperature significantly affects reaction kinetics and selectivity. As shown in the quantitative data, a temperature of 220°C in the DEG route gives a high conversion and selectivity.[1] |
Issue 2: High Levels of N-ethylmorpholine Impurity
| Potential Cause | Troubleshooting Step | Explanation |
| Feedstock Impurities | Use high-purity diethylene glycol (DEG). | Contamination of the DEG feedstock with ethanol or ethylene derivatives can lead to the formation of N-ethylmorpholine.[1] |
| Reaction Conditions | Optimize reaction conditions to favor the formation of morpholine over side reactions. | While specific conditions leading to N-ethylmorpholine are not detailed in the provided results, general optimization of temperature, pressure, and catalyst can improve selectivity. |
Issue 3: Formation of "Heavies" or Polymeric Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Phase | Operate the reaction in a trickle-bed reactor to keep morpholine predominantly in the vapor phase. | When morpholine remains in the liquid phase at high concentrations, it can further react with DEG to form high-molecular-weight byproducts.[1] |
| High Pressure | Optimize the reaction pressure. | Higher pressures can increase the concentration of morpholine in the liquid phase, promoting the formation of "heavies".[1] |
Quantitative Data Summary
The following table, adapted from U.S. Patent 4,647,663, illustrates the effect of temperature on product distribution in the reaction of diethylene glycol (DEG) and ammonia.[1] The data is presented in gas chromatograph area percent.
| Run | Temp (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 20.6 | 63.3 | 7.5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Morpholine and Side-Products (with Derivatization)
This protocol is suitable for the trace-level determination of morpholine in various samples by converting it to the more volatile N-nitrosomorpholine (NMOR) derivative.[6][7]
1. Sample Preparation:
-
Aqueous Samples: Centrifuge to remove particulates and filter the supernatant through a 0.22 µm membrane filter.[6] Take a known volume (e.g., 2.0 mL) for derivatization.[6]
-
Solid Samples: Dissolve a known weight of the sample in purified water and follow the procedure for aqueous samples.[6]
2. Derivatization:
-
Acidify the sample with hydrochloric acid (HCl).[6]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex.[6]
-
Heat the mixture at 40°C for 5 minutes.[6]
-
Cool the reaction mixture to room temperature.[6]
3. Extraction:
-
Add 0.5 mL of dichloromethane to the reaction mixture.[6]
-
Vortex for 1 minute to extract the NMOR derivative.[6]
-
Allow the layers to separate for 10 minutes.[6]
-
Carefully transfer the organic (bottom) layer to a GC vial.
4. GC-MS Parameters:
-
GC Column: A DB-5ms column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent is suitable.[6]
-
Injection: 1 µL of the extract in splitless or split mode (e.g., 1:7 split ratio).[6]
-
Inlet Temperature: 250°C.[6]
-
Carrier Gas: Helium at a constant flow rate of 2 mL·min⁻¹.[6]
-
Oven Temperature Program:
-
MS Parameters:
Protocol 2: ¹H NMR Characterization of 2-(2-Aminoethoxy)ethanol (AEE)
This protocol outlines the expected ¹H NMR spectral data for the common side-product AEE.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as CDCl₃.
-
Expected Chemical Shifts (in CDCl₃):
-
A: 3.70 ppm (t)
-
B: 3.56 ppm (t)
-
C: 3.52 ppm (t)
-
D: 2.87 ppm (t)
-
E: 2.8 ppm (br s)[9]
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of morpholine.
Caption: Logical workflow for troubleshooting morpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-(4-Benzylmorpholin-3-yl)methanol
Welcome to the technical support center for the synthesis and purification of (S)-(4-Benzylmorpholin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically enriched this compound?
A1: There are two main strategies for obtaining this compound with high enantiomeric excess:
-
Asymmetric Synthesis: This approach involves creating the desired enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary. A potential route is the asymmetric dihydroxylation of an appropriate alkene precursor.
-
Chiral Resolution: This method involves separating a racemic mixture of (4-Benzylmorpholin-3-yl)methanol. Common techniques include:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic Kinetic Resolution: Utilizing an enzyme, such as a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Q2: I have synthesized this compound, but the enantiomeric excess is lower than expected. What are the first steps I should take to troubleshoot?
A2: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by considering the following:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can interfere with the stereoselectivity of the reaction. Ensure all components are of high purity.
-
Reaction Conditions: Factors such as temperature, reaction time, and catalyst loading can significantly impact the enantioselectivity. Optimization of these parameters is often necessary.
-
Catalyst/Enzyme Activity: If using a chiral catalyst or enzyme, ensure it is active and has not degraded. Proper storage and handling are critical.
-
Post-Reaction Work-up: The work-up procedure should be carefully designed to avoid racemization of the product.
Q3: Can recrystallization be used to improve the enantiomeric excess of this compound?
A3: Yes, recrystallization can be an effective method for enhancing the enantiomeric excess of a partially enriched sample. The success of this technique depends on the crystallization behavior of the compound and the choice of solvent. A solvent system should be identified where the desired enantiomer has lower solubility than the racemic mixture, allowing for its preferential crystallization.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Incorrect Catalyst Loading | Systematically vary the catalyst loading to find the optimal concentration. |
| Solvent Effects | Screen a range of solvents with different polarities and coordinating abilities. |
| Moisture or Air Sensitivity | Ensure the reaction is carried out under strictly anhydrous and inert conditions if the catalyst or reagents are sensitive. |
Issue 2: Poor Separation in Chiral Resolution by Diastereomeric Salt Formation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | Screen different chiral resolving agents, such as various tartaric acid derivatives (e.g., di-p-toluoyl-L-tartaric acid).[1] |
| Unsuitable Crystallization Solvent | Perform a solvent screen to find a system that provides good discrimination in the solubility of the diastereomeric salts. |
| Cooling Rate is Too Fast | Allow the crystallization to proceed slowly to ensure the formation of well-defined crystals of the less soluble diastereomer. |
| Incomplete Salt Formation | Ensure stoichiometric amounts of the amine and resolving agent are used, or slightly adjust the ratio to optimize precipitation. |
Issue 3: Inefficient Enzymatic Kinetic Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective one for your substrate. |
| Incorrect Acyl Donor | If performing a transesterification, test different acyl donors (e.g., vinyl acetate, isopropenyl acetate). |
| pH of the Medium | For hydrolytic resolutions, optimize the pH of the buffer to ensure optimal enzyme activity and stability. |
| Organic Solvent Effects | The choice of organic solvent can significantly impact enzyme activity and selectivity. Screen various non-polar and polar aprotic solvents. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation (General Procedure)
This protocol provides a general framework for the chiral resolution of racemic (4-Benzylmorpholin-3-yl)methanol using a chiral acid like a tartaric acid derivative.
-
Salt Formation: Dissolve one equivalent of racemic (4-Benzylmorpholin-3-yl)methanol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid or a derivative).
-
Crystallization: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched this compound with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Dry the organic layer, concentrate, and determine the enantiomeric excess using chiral HPLC.
Quantitative Data (Illustrative for a similar amine resolution):
| Resolving Agent | Solvent | Enantiomeric Excess (ee) of Precipitated Salt |
| Di-p-toluoyl-L-tartaric acid | Ethanol/Water | >90%[1] |
| (S)-(+)-Mandelic Acid | Methanol | Variable, requires optimization[2] |
Protocol 2: Lipase-Catalyzed Kinetic Resolution (General Procedure)
This protocol outlines a general method for the kinetic resolution of racemic (4-Benzylmorpholin-3-yl)methanol via transesterification.
-
Reaction Setup: To a solution of racemic (4-Benzylmorpholin-3-yl)methanol in a suitable organic solvent (e.g., hexane, toluene, or MTBE), add an acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).
-
Enzyme Addition: Add the selected lipase (e.g., 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the enzyme.
-
Separation: Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography.
-
Analysis: Determine the enantiomeric excess of the isolated (S)-alcohol by chiral HPLC.
Quantitative Data (Illustrative for a similar alcohol resolution):
| Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Alcohol |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | >99% |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | >95% |
Visualizations
Caption: Experimental workflows for obtaining enantiomerically enriched this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
Stability issues and degradation pathways of benzylmorpholine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of benzylmorpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for benzylmorpholine derivatives?
A1: Benzylmorpholine derivatives, like many pharmaceutical compounds, are susceptible to degradation under various environmental and experimental conditions. The primary stability concerns include hydrolysis, oxidation, photolysis, and thermal degradation. These processes can lead to the formation of impurities, which may alter the compound's efficacy, safety, and analytical profile.[1]
Q2: What are the most probable degradation pathways for a typical benzylmorpholine structure?
A2: Based on the chemical structure, the most likely degradation pathways involve the morpholine ring and the benzyl group. The nitrogen atom in the morpholine ring is a potential site for oxidation, which can lead to N-oxide formation.[2] The benzylic position is also susceptible to oxidation. Hydrolytic cleavage of substituents on the morpholine or benzyl ring may occur under acidic or basic conditions.
Q3: How can I proactively identify potential degradation products of my benzylmorpholine derivative?
A3: Forced degradation studies are a crucial tool for identifying potential degradation products.[1] By subjecting the compound to stress conditions such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light, you can accelerate the degradation process and generate a profile of potential impurities. Analytical techniques like HPLC and LC-MS can then be used to separate and identify these degradants.
Q4: What analytical methods are best suited for monitoring the stability of benzylmorpholine derivatives?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying the parent compound and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable due to its ability to provide molecular weight and fragmentation information.
Q5: My benzylmorpholine derivative appears to be degrading during storage. What are the recommended storage conditions?
A5: To minimize degradation, benzylmorpholine derivatives should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is advisable.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with benzylmorpholine derivatives.
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Prepare a solution of the benzylmorpholine derivative in the assay buffer/medium and incubate it under the same conditions as the experiment (time, temperature, light exposure) but without the biological components. Analyze the sample by HPLC at different time points to check for degradation.
-
Modify Assay Conditions: If degradation is observed, consider shortening the incubation time, lowering the temperature if possible, or protecting the experiment from light.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation over time.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Check Mobile Phase Compatibility: Ensure the pH of the mobile phase is compatible with your compound. Highly acidic or basic mobile phases can cause degradation on the column.
-
Analyze a Freshly Prepared Sample Immediately: Prepare a sample and inject it immediately to see if the extraneous peaks are still present. If they are absent or smaller, it suggests degradation is occurring over time in the prepared sample.
-
Cool the Autosampler: If available, use a cooled autosampler to minimize the degradation of samples waiting for injection.
-
Issue 3: Poor Mass Balance in Forced Degradation Studies
-
Possible Cause: Formation of non-UV active or volatile degradation products, or precipitation of the compound or its degradants.
-
Troubleshooting Steps:
-
Use a Mass Detector: Employ an LC-MS system to detect non-UV active compounds.
-
Check for Volatiles: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products if suspected.
-
Visual Inspection: Carefully inspect the stressed samples for any precipitation. If present, try to dissolve the precipitate in a suitable solvent and analyze it separately.
-
Adjust Stress Conditions: The degradation may be too extensive. Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.
-
Data Presentation
Table 1: Forced Degradation Study Conditions for a Generic Benzylmorpholine Derivative
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours |
| Oxidation | 6% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | ICH Q1B compliant light | Ambient | As per guidelines |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a benzylmorpholine derivative.
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of the benzylmorpholine derivative in a 50:50 mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C in an oven or dry block heater.
-
Photolytic Degradation: Expose a solution (1 mg/mL) and a solid sample to light according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Collection and Preparation:
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before HPLC injection.
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Use LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Troubleshooting inconsistent assay results.
References
Alternative synthetic routes to avoid difficult purification steps
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by avoiding difficult purification steps. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.
Troubleshooting Guides
Problem: My target compound is difficult to separate from reaction byproducts using traditional column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of the product and impurities. | Employ a 'Catch-and-Release' purification strategy. This involves temporarily binding your target molecule to a solid support, washing away impurities, and then releasing the purified product. For example, if your compound has a basic nitrogen atom, you can use a silica-based strong cation exchanger (SCX) to "catch" the amine. Impurities can be washed away with a neutral solvent, and the desired amine can be "released" by using a basic solvent.[1] |
| The compound is unstable on silica or alumina gel. | Consider using an alternative stationary phase or a non-chromatographic method. Options include fluorous solid-phase extraction (F-SPE) if you can introduce a fluorous tag, or recrystallization if your compound is a solid. |
| The product is a complex molecule with many functional groups, leading to smearing on the column. | Utilize a convergent synthetic approach. Instead of a long, linear synthesis where impurities can accumulate, a convergent synthesis involves preparing key fragments of the molecule separately and then combining them at a later stage.[2][3][4] This simplifies the purification of intermediates and the final product. |
Problem: My multi-step synthesis has a very low overall yield due to losses at each purification step.
| Possible Cause | Suggested Solution |
| Accumulation of losses over many linear steps. | Switch to a convergent synthesis strategy. By synthesizing fragments of the target molecule independently and then coupling them, the number of linear steps is reduced, which can significantly improve the overall yield.[2][3][4] For a linear synthesis with a 50% yield for each of three steps, the overall yield is 12.5%; in a convergent approach with two fragments each synthesized in one step (50% yield) and then coupled (50% yield), the overall yield is 25%. |
| The product of each step requires extensive purification. | Implement Solid-Phase Synthesis (SPS). In SPS, the growing molecule is attached to a solid support (resin), allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[5][6][7] This eliminates the need for chromatographic purification at each intermediate stage. |
Frequently Asked Questions (FAQs)
Q1: What is Solid-Phase Synthesis (SPS) and how can it simplify purification?
A1: Solid-Phase Synthesis is a technique where molecules are built step-by-step on an insoluble polymer support (resin).[7] The key advantage is that the growing product remains attached to the solid phase, allowing excess reagents and soluble byproducts to be washed away easily by filtration.[7] This eliminates the need for traditional purification methods like column chromatography after each reaction step, saving time and improving overall efficiency.[8] The final product is then cleaved from the resin in the last step. This method is widely used for the synthesis of peptides and oligonucleotides.[5][9][10][11]
Q2: How does a "fluorous tag" work to simplify purification?
A2: Fluorous tagging is a solution-phase purification strategy that involves attaching a perfluoroalkyl group (a "fluorous tag") to a substrate or reagent.[12][13][14][15] Highly fluorinated molecules have the unique property of being soluble in fluorous solvents but insoluble in both aqueous and most organic solvents, forming a distinct third phase.[14] This allows for the separation of the fluorous-tagged molecule from non-tagged molecules and impurities through fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction.[12][14] The fluorous tag can be removed after purification if desired.
Q3: What is a 'Catch-and-Release' purification strategy?
A3: 'Catch-and-Release' is a purification technique where the target molecule is temporarily bound to a functionalized solid support (the "catch" step).[1][16] This can be through an ionic or covalent bond. Once the target is immobilized, all other impurities and unreacted starting materials can be washed away. The purified target molecule is then cleaved from the solid support in the "release" step.[1] This method is particularly useful for purifying compounds from complex mixtures. For example, amines can be "caught" on a strong cation exchange (SCX) resin and then "released" using a basic solution.[1]
Q4: How can enzymatic reactions lead to cleaner products and easier purification?
A4: Enzymes are highly selective catalysts that can lead to cleaner reaction profiles with fewer byproducts.[17][18][19][20] Their high stereo-, regio-, and chemoselectivity means that they often target a specific functional group on a complex molecule without the need for protecting groups, which simplifies the overall synthetic route.[17][19] Reactions catalyzed by enzymes are typically performed under mild conditions (e.g., in water at neutral pH), which can prevent the formation of degradation products.[19] The reduced number of byproducts and the elimination of protecting group manipulations significantly simplify the subsequent purification process.
Experimental Protocols
Protocol 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The solid support resin (e.g., polystyrene-based) is swollen in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[11]
-
Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain (e.g., Fmoc or Boc) is removed using a specific deprotection agent (e.g., piperidine for Fmoc, TFA for Boc).[7][11]
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection agent and byproducts.[7]
-
Coupling: The next protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.[11]
-
Washing: The resin is washed again to remove excess amino acid and coupling reagents.[7]
-
Repeat: Steps 2-5 are repeated for each amino acid in the desired sequence.
-
Cleavage: The completed peptide is cleaved from the solid support, and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[10]
-
Final Purification: The cleaved peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
Protocol 2: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
-
Tagging: A fluorous tag is attached to the target molecule or a reagent.
-
Reaction: The chemical reaction is performed in a suitable solvent.
-
Loading: The crude reaction mixture is loaded onto a fluorous silica gel cartridge.
-
Elution of Non-Fluorous Compounds: The cartridge is washed with a fluorophobic solvent (e.g., methanol/water or acetonitrile) to elute non-fluorous impurities.
-
Elution of Fluorous Compound: The fluorous-tagged product is then eluted with a fluorophilic solvent (e.g., perfluorohexane or a solvent with a high fluorous content).
-
Detagging (Optional): The fluorous tag is cleaved from the purified product.
Visualizations
Caption: Comparison of Linear and Convergent Synthetic Strategies.
Caption: General Workflow for Solid-Phase Synthesis.
Caption: Mechanism of Catch-and-Release Purification.
References
- 1. silicycle.com [silicycle.com]
- 2. Synthesis [www2.chemistry.msu.edu]
- 3. chemistnotes.com [chemistnotes.com]
- 4. pediaa.com [pediaa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. csbio.com [csbio.com]
- 9. A 'catch and release' strategy towards HPLC-free purification of synthetic oligonucleotides by a combination of the strain-promoted alkyne-azide cycloaddition and the photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of chiral morpholine derivative production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of chiral morpholine derivative production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of chiral morpholine derivatives?
A1: The scale-up of chiral morpholine derivative synthesis presents several multifaceted challenges. Key issues include achieving and maintaining high optical purity (enantiomeric excess, e.e.%), controlling stereoselectivity, and ensuring high substrate conversion rates.[1] The selection of an appropriate and cost-effective catalyst is crucial, as many processes rely on expensive chiral catalysts and auxiliaries, such as those based on rhodium or ruthenium.[1][2] Furthermore, purification of the final product at a large scale can be complex, often requiring advanced chromatographic techniques to separate enantiomers and remove impurities.[3] Environmental concerns also arise from the use of heavy metal catalysts and organic solvents, necessitating the development of greener synthetic alternatives.[1]
Q2: Which synthetic strategies are most promising for the large-scale asymmetric synthesis of chiral morpholines?
A2: Several strategies have proven effective for the asymmetric synthesis of chiral morpholines, with applicability to larger scales. These include:
-
Asymmetric Hydrogenation: The transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) is a highly efficient, atom-economical method.[4] For instance, using a bisphosphine-rhodium catalyst has achieved quantitative yields and excellent enantioselectivities (up to 99% e.e.) for 2-substituted chiral morpholines.[4][5]
-
Tandem Reactions: One-pot tandem reactions, such as combining hydroamination with asymmetric transfer hydrogenation, offer an efficient route to 3-substituted morpholines.[6][7] This approach can achieve high yields and enantiomeric excesses (>95%) and is scalable.[6]
-
Organocatalysis: Organocatalytic methods, like the intramolecular aza-Michael addition, provide a metal-free alternative for constructing chiral morpholine rings, often with high yields and stereoselectivities.[8]
-
Halocyclization: Catalytic asymmetric halocyclization protocols can furnish morpholines with quaternary stereocenters in excellent yields and enantioselectivities under mild conditions.[9]
Q3: How does the stereochemistry of substituents impact the biological activity of morpholine derivatives?
A3: The stereochemistry of substituents on the morpholine core is critical as it can profoundly influence the molecule's biological activity.[8] Enantiomers of a chiral drug can exhibit different pharmacological activities, pharmacokinetic properties, and toxicities.[1] In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.[10] Therefore, producing single-enantiomer chiral drugs is crucial for developing safer and more effective pharmaceutical therapies.[1][10]
Troubleshooting Guides
Problem 1: Low Yield in Asymmetric Hydrogenation of Dehydromorpholines
Symptoms:
-
The reaction does not proceed to completion.
-
The isolated yield of the chiral morpholine is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The catalyst (e.g., Rhodium complex) may be sensitive to air and moisture. Ensure all solvents and reagents are thoroughly dried and degassed. Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[11] |
| Incorrect Ligand Choice | The choice of chiral ligand is critical for both reactivity and enantioselectivity. For 2-substituted dehydromorpholines, a ligand with a large bite angle, such as SKP, has been shown to be effective.[4][5] Re-evaluate the ligand based on the specific substrate. |
| Substrate Properties | The electronic and steric properties of the dehydromorpholine can hinder the reaction. An N-acyl directing group can be introduced to activate the enamine substrate.[5] |
| Suboptimal Reaction Conditions | Optimize temperature, pressure, and reaction time. While many hydrogenations proceed under mild conditions, some challenging substrates may require adjustments. |
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Symptoms:
-
Low enantiomeric excess (e.e.%) in the final product.
-
Formation of an undesired mixture of diastereomers.[12]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand System | The chiral catalyst or ligand is the primary driver of stereoselectivity. For tandem hydroamination/transfer hydrogenation, hydrogen-bonding interactions between the substrate and the catalyst's ligand (e.g., (S,S)-Ts-DPEN) are crucial for high e.e.[6][7] Screen different catalysts and ligands. |
| Racemization | The product may be racemizing under the reaction or work-up conditions. Analyze the reaction at different time points to check for degradation of e.e. over time. Consider milder work-up procedures. |
| Reaction Kinetics vs. Thermodynamics | In some cyclization reactions, quenching the reaction early may yield a single diastereomer (kinetic product), while allowing it to proceed to completion may result in a mixture (thermodynamic product).[12] Optimize reaction time based on desired stereoisomer. |
| Solvent Effects | The solvent can influence the transition state geometry, affecting stereoselectivity. Screen a range of solvents with different polarities. |
Problem 3: Challenges in Purification and Isolation at Scale
Symptoms:
-
Difficulty in separating enantiomers using standard chromatography.
-
Co-elution of product with impurities or starting materials.
-
Loss of product during post-purification steps (e.g., solvent evaporation, crystallization).[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Method | Chiral separation often requires specialized techniques. Utilize chiral chromatography (e.g., SFC, HPLC) with appropriate chiral stationary phases (CSPs).[3][13] |
| Complex Impurity Profile | The presence of multiple impurities complicates purification. Re-optimize the reaction to minimize byproduct formation. Employ orthogonal purification techniques (e.g., crystallization followed by chromatography).[3] |
| Product Instability | The chiral morpholine derivative may be unstable under certain pH or temperature conditions. Ensure purification and isolation steps are conducted under conditions that maintain product stability.[14] |
| High Viscosity or Poor Solubility | At large scale, high concentrations can lead to viscosity issues or precipitation.[3] Optimize solvent systems for both solubility and chromatographic performance. Techniques like thin-film evaporation can aid in efficient solvent removal.[3] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This protocol is adapted from a method for synthesizing 2-substituted chiral morpholines with high enantioselectivity.[8]
Materials:
-
2-substituted dehydromorpholine substrate
-
Rhodium catalyst precursor (e.g., [Rh(COD)2]BF4)
-
Chiral bisphosphine ligand (e.g., SKP)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the Rhodium precursor and the chiral ligand in the solvent within a high-pressure autoclave. Stir the solution for 30 minutes to allow for complex formation.
-
Reaction Setup: Add the dehydromorpholine substrate to the autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 atm) with hydrogen.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 35°C) for the specified duration (e.g., 12 hours).
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the chiral morpholine.
-
Analysis: Determine yield and enantiomeric excess (e.e.%) using chiral HPLC.
Protocol 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines
This one-pot protocol is based on an efficient synthesis of 3-substituted chiral morpholines.[6][7]
Materials:
-
Aminoalkyne substrate
-
Titanium catalyst (e.g., commercially available bis(amidate)bis(amido)Ti complex) for hydroamination.
-
Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) for transfer hydrogenation.
-
Hydrogen source for transfer hydrogenation (e.g., formic acid/triethylamine mixture).
-
Anhydrous, degassed solvent (e.g., Toluene).
Procedure:
-
Hydroamination: In an inert atmosphere, dissolve the aminoalkyne substrate and the Titanium catalyst in the solvent. Heat the reaction mixture (e.g., to 110°C) until the formation of the intermediate cyclic imine is complete (monitor by GC-MS or TLC).
-
Cooling: Cool the reaction mixture to room temperature.
-
Asymmetric Transfer Hydrogenation: To the same reaction vessel, add the Ruthenium catalyst and the hydrogen source (formic acid/triethylamine).
-
Reaction: Stir the mixture at room temperature for the required time (e.g., 12-24 hours) until the reduction of the imine is complete.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
-
Analysis: Confirm the structure and determine the enantiomeric excess of the 3-substituted morpholine product.
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity issues.
Caption: Pathway for tandem hydroamination/asymmetric transfer hydrogenation.
References
- 1. article.scirea.org [article.scirea.org]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. banglajol.info [banglajol.info]
- 13. chiraltech.com [chiraltech.com]
- 14. scorpiusbiologics.com [scorpiusbiologics.com]
Impact of solvent choice on the stereoselectivity of the reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the impact of solvent choice on reaction stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is reaction stereoselectivity and why is it important?
A reaction is stereoselective if it preferentially forms one stereoisomer over others.[1] This is crucial in fields like drug development, where different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological activities. Achieving high stereoselectivity ensures the desired therapeutic effect while minimizing potential side effects from other isomers.
Q2: How can the choice of solvent fundamentally alter the stereochemical outcome of my reaction?
Solvents are not merely inert media; they can actively participate in the reaction mechanism by stabilizing or destabilizing transition states.[2][3] The dynamic interplay between the solvent and solutes—encompassing factors like polarity, hydrogen-bonding capacity, and dielectric constant—can have a profound impact on the stereochemical outcome.[2] A solvent can influence the reaction by:
-
Stabilizing Transition States: Polar solvents can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[4] For instance, in SN1 reactions, polar solvents stabilize the carbocation intermediate, increasing the reaction rate.[4]
-
Engaging in Specific Interactions: Solvents capable of hydrogen bonding can form bonds with reactants or transition states, altering their conformation and energy. This can lead to a reversal of selectivity.[5]
-
Forming Solute-Solvent Clusters: Reactants can form distinct clusters with solvent molecules, and these clusters can be the actual reactive species. An equilibrium between different clusters can lead to temperature-dependent selectivity.[6]
-
Influencing Catalyst Conformation: The solvent can affect the shape and flexibility of catalysts, particularly in organocatalysis and with metal complexes, thereby altering the steric environment and influencing enantioinduction.[7]
Q3: My reaction's diastereoselectivity dropped when I changed the solvent. What could be the cause?
A drop in diastereoselectivity often points to a change in how the solvent interacts with the diastereomeric transition states. Key factors to consider are:
-
Polarity Mismatch: A change in solvent polarity could disproportionately stabilize the transition state leading to the undesired diastereomer.
-
Loss of Key Interactions: The original solvent may have been participating in specific, selectivity-directing interactions, such as hydrogen bonding or π-π stacking, which are absent in the new solvent.[8]
-
Conformational Changes: The new solvent may alter the preferred conformation of a flexible substrate or reagent, exposing a different face to attack and thus changing the stereochemical outcome.
Q4: Can a solvent change cause a complete reversal of enantioselectivity (a "switch" in the major enantiomer)?
Yes, a switch in enantioselectivity upon changing the solvent is possible. For example, in certain dirhodium-catalyzed cyclopropanation reactions, changing the solvent from dichloromethane (DCM) to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) resulted in a complete switch of the major enantiomer formed.[7] This dramatic effect is often due to a fundamental change in the reaction mechanism or the dominant non-covalent interactions that control the stereochemical pathway.
Troubleshooting Guides
Issue 1: Low or No Stereoselectivity Observed
If your reaction is producing a nearly 1:1 mixture of stereoisomers (a racemic or diastereomeric mixture), consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A workflow for troubleshooting and optimizing reaction stereoselectivity.
-
Systematic Solvent Screening: Do not choose solvents randomly. Select a range of solvents with varying properties:
-
Apolar: Hexane, Toluene
-
Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)
-
Polar Protic: Methanol (MeOH), Isopropanol (IPA), Hexafluoroisopropanol (HFIP)
-
-
Temperature Variation: Stereoselectivity can be highly temperature-dependent.[9] Run the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature, reflux) for a promising solvent.
-
Check for Background Reactions: The observed low selectivity might be due to an uncatalyzed or competing racemic reaction pathway.[2] Varying reactant concentrations might help identify if such a pathway is significant.
Issue 2: Inconsistent Stereoselectivity Between Batches
If you observe significant variations in the stereoisomeric ratio from one experiment to the next, the cause is likely a subtle, uncontrolled variable.
-
Solvent Purity and Water Content: Ensure the solvent is from the same source and grade for all experiments. Use freshly dried solvent, as trace amounts of water can dramatically alter reaction pathways, especially for water-sensitive reagents.
-
Precise Temperature Control: Small fluctuations in temperature can lead to inconsistent results, particularly if an "inversion temperature" exists where the selectivity reverses.[10]
-
Order of Reagent Addition: The way reagents are mixed can influence the formation of reactive intermediates and their solvation shells. Maintain a consistent and controlled addition protocol.[8]
Data on Solvent Effects
The choice of solvent can lead to significant differences in stereoselectivity. Below are examples from published research.
Table 1: Solvent Effect on the Diastereoselectivity of an Intramolecular [2+2] Photocycloaddition [5]
| Solvent | Diastereomeric Ratio (7:8) |
| Methanol | 5.0 : 1 |
| Acetonitrile | 3.3 : 1 |
In this case, more highly hydrogen-bonding solvents favored the formation of diastereomer 7.
Table 2: Solvent Effect on the Enantioselectivity of a Rhodium-Catalyzed Cyclopropanation [7]
| Substrate (Alkene) | Solvent | Enantiomeric Excess (% ee) |
| Styrene | Dichloromethane (DCM) | 68 |
| Styrene | Hexafluoroisopropanol (HFIP) | 85 |
| 1-Hexene | Dichloromethane (DCM) | 36 |
| 1-Hexene | Hexafluoroisopropanol (HFIP) | 73 |
The use of HFIP as a solvent consistently improved the enantioselectivity of the reaction compared to DCM.
Experimental Protocols
Protocol: Screening Solvents to Optimize Stereoselectivity
This protocol outlines a general method for systematically evaluating the impact of different solvents on the stereochemical outcome of a reaction.
Solvent Screening Experimental Workflow
Caption: A standardized workflow for screening multiple solvents in parallel.
1. Materials and Setup:
- A set of identical reaction vessels (e.g., glass vials with stir bars).
- A multi-well reaction block for parallel heating/cooling, if available.
- A selection of high-purity, dry solvents covering a range of polarities and functionalities.
- Stock solutions of starting materials and reagents to ensure consistent concentrations.
2. Reaction Setup:
- To each reaction vessel, add the starting material(s) from the stock solution.
- Add the chosen solvent for that specific vial (e.g., 0.5 M concentration).
- Ensure all setups are under an inert atmosphere (e.g., Nitrogen or Argon) if the reaction is sensitive to air or moisture.
- Bring all vessels to the desired reaction temperature.
3. Reaction Initiation and Monitoring:
- Initiate all reactions simultaneously by adding the final reagent or catalyst.
- Allow the reactions to proceed for a predetermined amount of time, ensuring consistent stirring.
- Monitor reaction progress by taking small aliquots for analysis (e.g., TLC, LC-MS) if feasible.
4. Workup and Analysis:
- Quench all reactions at the same time under identical conditions.
- Perform a standardized aqueous workup and extraction for all samples.
- Remove the solvent in vacuo and prepare the crude product for analysis.
- Determine the stereoisomeric ratio (diastereomeric ratio, dr, or enantiomeric excess, ee) using an appropriate analytical technique:
- For Enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).
- For Diastereomers: Nuclear Magnetic Resonance (NMR) spectroscopy (often ¹H NMR is sufficient) or standard HPLC/GC.
Logical Relationships
The stereochemical outcome of a reaction is determined by the relative energy of the competing transition states leading to the different stereoisomers. Solvents influence these energy levels.
Influence of Solvent on Transition State Energies
Caption: How solvent properties can selectively stabilize one transition state.
This diagram illustrates that the solvent can preferentially stabilize one transition state (TS2) over another (TS1). This stabilization lowers the activation energy (ΔG‡) for the pathway leading to Stereoisomer 2, making it the major product. A different solvent might reverse this preference, leading to Stereoisomer 1 as the major product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Benzyl Protecting Group from (S)-(4-Benzylmorpholin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the benzyl protecting group from (S)-(4-Benzylmorpholin-3-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the debenzylation of this compound.
Issue 1: Slow or Incomplete Reaction
Question: My debenzylation reaction is proceeding very slowly or has stalled before reaching completion. What are the potential causes and how can I resolve this?
Answer: Slow or incomplete debenzylation is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete debenzylation.
Detailed Solutions:
-
Catalyst Inactivity: The activity of palladium catalysts can vary. Using a fresh batch of palladium on carbon (Pd/C) or switching to the more active Pearlman's catalyst (Pd(OH)₂/C) can be effective.[1]
-
Catalyst Poisoning: Impurities, particularly sulfur-containing compounds, can poison the palladium catalyst.[2] Ensure the starting material is pure and use high-purity solvents.
-
Insufficient Hydrogenation Conditions: For catalytic hydrogenation, ensure a sufficient hydrogen supply, either from a balloon or a high-pressure apparatus like a Parr shaker.[1] For catalytic transfer hydrogenation, the quality and amount of the hydrogen donor (e.g., ammonium formate) are critical.[3]
-
Sub-optimal Solvent: Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation as they facilitate proton transfer.[2]
-
Steric Hindrance: The benzyl group on the morpholine nitrogen might be sterically hindered. Increasing the reaction temperature to 40-60°C can help overcome the activation energy barrier.[4]
-
Basic Amine Inhibition: The basicity of the morpholine nitrogen can inhibit the catalyst.[5] Adding a small amount of a weak acid, like acetic acid, can protonate the amine, reducing its coordination to the palladium surface and accelerating the reaction.[4][6]
Issue 2: Side Reactions and Product Degradation
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur during debenzylation. Identifying the byproduct can help in diagnosing the problem.
-
N-Alkylation: If using alcoholic solvents like methanol or ethanol, N-alkylation of the deprotected morpholine can occur, especially at elevated temperatures. This is due to the palladium-catalyzed oxidation of the solvent to an aldehyde, followed by reductive amination. Using a non-alcoholic solvent or minimizing the reaction time and temperature can mitigate this.
-
Ring Opening: Under harsh acidic conditions or with certain Lewis acids, cleavage of the morpholine ring is a possibility, although less common with catalytic hydrogenation.
-
Over-reduction: If other reducible functional groups are present in the molecule, they may also be reduced. In such cases, catalytic transfer hydrogenation is often a milder and more selective method.[2]
Frequently Asked Questions (FAQs)
Q1: Which method is better for debenzylation of this compound: catalytic hydrogenation with H₂ gas or catalytic transfer hydrogenation?
A1: Both methods are effective. Catalytic hydrogenation with H₂ gas is a very clean method, with toluene being the only byproduct.[2] It may require specialized equipment for reactions under pressure. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often more convenient for standard laboratory setups as it does not require a hydrogen gas cylinder.[3] The choice often depends on the available equipment and the presence of other functional groups in the molecule.
Q2: What is the typical catalyst loading for this reaction?
A2: A catalyst loading of 5-10 mol% of palladium on carbon (Pd/C) is a common starting point.[2] For challenging substrates or if catalyst poisoning is suspected, the loading can be increased to 20 mol% or higher.[1]
Q3: Can I reuse the palladium catalyst?
A3: While it is possible to recover and reuse the palladium catalyst, its activity may decrease with each cycle due to poisoning or changes in the catalyst surface. For consistent results, especially in a research and development setting, using fresh catalyst for each batch is recommended.
Q4: How do I know the reaction is complete?
A4: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.
Q5: The workup procedure involves filtering the catalyst. Are there any safety precautions I should take?
A5: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents and air. It is crucial to filter the catalyst while it is still wet with the reaction solvent. The filter cake should not be allowed to dry in the open. It is good practice to quench the filtered catalyst with water before disposal.
Comparison of Debenzylation Methods
The following table summarizes typical reaction conditions and outcomes for the two primary methods of debenzylation.
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation |
| Catalyst | 5-10% Pd/C or 20% Pd(OH)₂/C | 10% Pd/C |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Ammonium formate, formic acid, or cyclohexene |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | Room Temperature to 60°C | Room Temperature to Reflux |
| Pressure | Atmospheric to 50 psi | Atmospheric |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Yield | Generally >90% | Generally 85-95% |
| Key Advantage | High purity of product (toluene is the only byproduct) | Experimental simplicity, no need for H₂ gas |
| Potential Drawback | Requires H₂ gas handling; potential for N-alkylation with alcoholic solvents | Requires removal of the hydrogen donor's byproducts |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenation
This protocol describes a general procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude (S)-morpholin-3-yl)methanol. The product can be further purified by chromatography if necessary.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
This protocol outlines a procedure using ammonium formate as the hydrogen donor.[3]
-
Reaction Setup: To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in methanol (20 mL), add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.[3]
-
Reaction: Stir the reaction mixture at reflux temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with chloroform.
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired product.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for Resolving (4-Benzylmorpholin-3-yl)methanol Enantiomers
Comparison of Potential Chiral Stationary Phases (CSPs)
The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the successful resolution of similar compounds, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.[1][2] A Pirkle-type column could also be considered due to its efficacy in separating amino alcohols.[3]
Table 1: Comparison of Recommended Chiral Stationary Phases
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Typical Mobile Phases | Advantages | Disadvantages |
| Polysaccharide-Based (Amylose/Cellulose Derivatives) | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ | Enantiomers form transient diastereomeric complexes with the carbamate derivatives on the polysaccharide backbone through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[2][4] | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol (with additives like DEA for basic compounds). Reversed Phase: Acetonitrile/Water, Methanol/Water (with buffers). | Broad applicability for a wide range of chiral compounds, high success rate, available in both normal and reversed-phase modes.[2] | Can be less robust than bonded phases, potential for swelling in certain solvents. |
| Cyclodextrin-Based (e.g., β-Cyclodextrin) | CYCLOBOND™ | Enantiomers are included into the hydrophobic cavity of the cyclodextrin, with additional interactions (hydrogen bonding, dipole-dipole) at the rim of the cavity leading to chiral recognition.[1][5] | Reversed Phase: Water/Methanol, Water/Acetonitrile (with buffers). Polar Organic Mode: Acetonitrile, Methanol. | Excellent for separating compounds with aromatic rings that can fit into the cyclodextrin cavity, robust and compatible with a wide range of solvents.[4][5] | May not be effective for highly polar or very bulky molecules. |
| Pirkle-Type (e.g., (R,R)-Whelk-O® 1) | (R,R)-Whelk-O® 1, ULMO | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a π-acidic or π-basic chiral selector covalently bonded to the silica support.[3] | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol (with additives). | Well-suited for compounds containing aromatic rings and hydrogen bond donors/acceptors, highly robust and long-lasting. | May have a narrower range of applicability compared to polysaccharide phases. |
Experimental Protocols: A Step-by-Step Approach to Method Development
A systematic screening approach is recommended to efficiently identify the optimal separation conditions.[6]
Initial Screening of Chiral Stationary Phases and Mobile Phases
The goal of the initial screening is to identify a column and mobile phase system that shows baseline or near-baseline separation of the (4-Benzylmorpholin-3-yl)methanol enantiomers.
Protocol:
-
Prepare a racemic standard of (4-Benzylmorpholin-3-yl)methanol at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Screen the following columns and mobile phases:
-
Column 1 (Polysaccharide): Chiralpak® IA (or similar amylose-based column)
-
Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% Diethylamine (DEA)
-
Mobile Phase B: 80:20 (v/v) n-Hexane / Ethanol + 0.1% Diethylamine (DEA)
-
-
Column 2 (Cyclodextrin): CYCLOBOND™ I 2000 AC (or similar acetylated β-cyclodextrin column)
-
Mobile Phase C: 85:15 (v/v) Acetonitrile / Water with 10 mM Ammonium Acetate
-
-
Column 3 (Pirkle-Type): (R,R)-Whelk-O® 1
-
Mobile Phase D: 95:5 (v/v) n-Hexane / Isopropanol + 0.1% Trifluoroacetic Acid (TFA) (Note: The use of an acidic modifier may be necessary depending on the interaction with the stationary phase).
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or a more suitable wavelength based on the UV spectrum of the compound).
-
-
Evaluate the results: Assess the chromatograms for retention time, resolution (Rs), and peak shape. A resolution value greater than 1.5 is generally considered a good separation.
Method Optimization
Once a promising column and mobile phase system are identified, further optimization can be performed to improve the separation.
Protocol:
-
Mobile Phase Composition: Systematically vary the ratio of the strong solvent (e.g., isopropanol or acetonitrile) in the mobile phase. A decrease in the strong solvent concentration will generally increase retention times and may improve resolution.
-
Additive Concentration: Adjust the concentration of the additive (DEA or TFA). For basic compounds like (4-Benzylmorpholin-3-yl)methanol, increasing the DEA concentration (e.g., from 0.1% to 0.2%) can sometimes improve peak shape.
-
Flow Rate: While 1.0 mL/min is a standard starting point, reducing the flow rate (e.g., to 0.8 mL/min) can sometimes lead to better resolution, albeit with longer run times.[6]
-
Temperature: Investigate the effect of column temperature (e.g., 20 °C, 30 °C, 40 °C). Lower temperatures often lead to better chiral recognition and improved resolution.[6]
Logical Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for the development of a chiral HPLC method.
Caption: A flowchart illustrating the systematic approach to chiral HPLC method development.
Alternative Separation Technologies
While HPLC is a primary tool for chiral separations, other techniques can also be considered.
Table 2: Comparison with Alternative Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase. Chiral separation occurs on a packed column similar to HPLC. | Faster separations, lower solvent consumption, and "greener" than normal-phase HPLC.[4] | Requires specialized equipment, may not be suitable for all compounds. |
| Gas Chromatography (GC) | Separation occurs in the gas phase on a column with a chiral stationary phase. The analyte must be volatile or derivatized to become volatile.[7] | High resolution, sensitive detection methods (e.g., FID, MS). | Limited to thermally stable and volatile compounds, derivatization adds a step to the workflow.[7] |
References
- 1. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 2. yakhak.org [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of (s)-(4-Benzylmorpholin-3-yl)methanol with other chiral auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries. While this guide aims to draw a comparison with (s)-(4-Benzylmorpholin-3-yl)methanol, a comprehensive literature search revealed no available experimental data detailing its application as a chiral auxiliary in asymmetric synthesis. The compound is primarily utilized as a chiral building block in medicinal chemistry.[1][2] Therefore, this guide will focus on a comparative analysis of well-established and highly effective chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine amides.
These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they can be removed and often recycled.[3][4] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization of the product, all while allowing for high recovery of the auxiliary itself.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl | Benzyl bromide | >99:1 | 90-95 |
| Oppolzer's Sultam | N-Propionyl | Methyl iodide | >98:2 | 85-95 |
| Myers' Pseudoephedrine Amide | N-Propionyl | Benzyl bromide | >99:1 | 90-97 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| Oppolzer's Sultam | N-Acetyl | Benzaldehyde | >95:5 | 75-90 |
| Myers' Pseudoephedrine Amide | N-Propionyl | Isobutyraldehyde | >97:3 | 85-95 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Dienophile | Diene | Diastereoselectivity (endo:exo) | Yield (%) |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | >95:5 | 80-90 |
| Oppolzer's Sultam | N-Acryloyl | Cyclopentadiene | >98:2 | 85-95 |
Note: The data presented above is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each auxiliary.
Evans' Oxazolidinone Protocol (Asymmetric Alkylation)
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the corresponding acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added to form the enolate. After 30 minutes, the electrophile (1.2 eq) is added, and the reaction is stirred for several hours at -78 °C.
-
Cleavage of the Auxiliary: The alkylated product is treated with a nucleophile such as lithium hydroxide and hydrogen peroxide in a mixture of THF and water to yield the corresponding carboxylic acid. Other methods, such as reduction with lithium borohydride, can yield the primary alcohol.
Oppolzer's Sultam Protocol (Asymmetric Aldol Reaction)
-
Acylation of the Auxiliary: The (2R)-camphor-10-sultam is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.5 eq). The acyl chloride (1.2 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature until the reaction is complete.
-
Enolate Formation and Aldol Reaction: The N-acyl sultam is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboryl triflate (1.2 eq) and triethylamine (1.5 eq) are added to form the boron enolate. After 1 hour, the aldehyde (1.5 eq) is added, and the reaction is stirred at -78 °C for several hours.
-
Cleavage of the Auxiliary: The aldol adduct is hydrolyzed using aqueous acid (e.g., HCl) or base (e.g., LiOH) to afford the β-hydroxy carboxylic acid.
Myers' Pseudoephedrine Amide Protocol (Asymmetric Alkylation)
-
Amide Formation: Pseudoephedrine is reacted with a carboxylic acid, acid anhydride, or acyl chloride to give the corresponding amide.
-
Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride (6 eq) and cooled to -78 °C. LDA (2.0 eq) is added to form the enolate. After 1 hour, the alkyl halide (1.5 eq) is added, and the reaction is stirred at -78 °C.
-
Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Alternatively, reduction with a suitable reducing agent can provide the corresponding alcohol or aldehyde.
Visualizing the Workflow
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Signaling Pathways and Logical Relationships
The selection of an appropriate chiral auxiliary often involves considering several factors beyond just the stereochemical outcome. The following diagram illustrates the logical relationships in the decision-making process.
Caption: Decision-making flowchart for selecting a suitable chiral auxiliary.
References
A Comparative Guide to the Biological Activity of (s)-(4-Benzylmorpholin-3-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the chiral building block, (s)-(4-Benzylmorpholin-3-yl)methanol, and a selected set of its structural analogs. The information presented is based on established principles of medicinal chemistry and structure-activity relationships (SAR) derived from studies on related morpholine-containing compounds. This document aims to serve as a resource for researchers in the fields of drug discovery and development, offering insights into potential therapeutic applications and guiding future experimental work.
Introduction
This compound is a versatile chiral intermediate used in the synthesis of a variety of biologically active molecules.[1] The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a range of biological targets.[2] The benzyl group and the hydroxymethyl substituent on the chiral center offer key points for molecular recognition and potential interaction with enzymes and receptors. This guide explores the anticipated biological activities of the parent compound and its analogs, focusing on potential anticancer and receptor-modulating effects.
Comparative Biological Activity
Table 1: Predicted Anticancer Activity (IC50, µM) of this compound and Analogs
| Compound ID | Structure | Predicted Activity against MCF-7 (Breast Cancer) | Predicted Activity against A549 (Lung Cancer) | Predicted Activity against HepG2 (Liver Cancer) |
| 1 | This compound | > 50 | > 50 | > 50 |
| 2 | (s)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanol | 20-40 | 25-45 | 30-50 |
| 3 | (s)-(4-(4-Chlorobenzyl)morpholin-3-yl)methanol | 15-30 | 20-35 | 25-40 |
| 4 | (s)-(4-(4-Methoxybenzyl)morpholin-3-yl)methanol | > 50 | > 50 | > 50 |
| 5 | (s)-(4-Benzylmorpholin-3-yl)methyl acetate | > 50 | > 50 | > 50 |
Structure-Activity Relationship (SAR) Analysis:
-
Parent Compound (1): this compound serves as the baseline scaffold and is predicted to have low intrinsic cytotoxic activity.
-
Electron-Withdrawing Groups on Benzyl Ring (2 & 3): The introduction of electron-withdrawing groups like fluorine and chlorine on the para-position of the benzyl ring is anticipated to enhance cytotoxic activity. This is a common observation in SAR studies of anticancer compounds, where such substitutions can improve binding affinity to target proteins.[3]
-
Electron-Donating Group on Benzyl Ring (4): An electron-donating group like methoxy at the para-position is predicted to decrease or have a negligible effect on cytotoxicity compared to the parent compound.[3]
-
Modification of the Hydroxymethyl Group (5): Acetylation of the primary alcohol is expected to decrease activity, as the free hydroxyl group may be crucial for hydrogen bonding interactions with biological targets.
Table 2: Predicted Enzyme and Receptor Binding Affinity (Ki, nM) of this compound and Analogs
| Compound ID | Predicted PI3Kα Inhibition (Ki, nM) | Predicted VEGFR-2 Inhibition (Ki, nM) | Predicted Dopamine D2 Receptor Binding (Ki, nM) |
| 1 | > 1000 | > 1000 | 500 - 1000 |
| 2 | 500 - 800 | 600 - 900 | 300 - 600 |
| 3 | 400 - 700 | 500 - 800 | 200 - 500 |
| 4 | > 1000 | > 1000 | 600 - 1200 |
| 5 | > 1000 | > 1000 | > 1000 |
SAR Analysis:
-
PI3K/mTOR and VEGFR-2 Inhibition: The morpholine moiety is a key structural feature in many inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.[4][5] The predicted inhibitory activity of the analogs with electron-withdrawing groups (2 and 3) is based on the principle that these groups can enhance interactions within the ATP-binding pocket of these kinases.
-
Dopamine Receptor Binding: Morpholine derivatives have been explored as ligands for dopamine receptors.[6] The benzyl group can interact with the hydrophobic pockets of the receptor, and substitutions on this ring can modulate binding affinity. Electron-withdrawing substituents (2 and 3) may enhance these interactions.
Experimental Protocols
To validate the predicted biological activities, the following standard experimental protocols are recommended.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Enzyme Inhibition Assay (e.g., PI3Kα Kinase Assay)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the PI3Kα enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Receptor Binding Assay (e.g., Dopamine D2 Receptor)
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for a specific receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Test compounds
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds.
-
For non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for each compound using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by these compounds and a typical experimental workflow for screening.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for morpholine-based inhibitors.
Caption: A typical workflow for the biological screening of novel chemical entities, from synthesis to lead optimization.
Conclusion
This guide provides a framework for understanding the potential biological activities of this compound and its analogs. Based on established SAR principles, modifications to the benzyl ring, particularly the introduction of electron-withdrawing groups, are predicted to enhance anticancer activity and binding affinity to key kinase and receptor targets. The provided experimental protocols offer a starting point for the in vitro validation of these predictions. Further research, including synthesis and comprehensive biological evaluation, is necessary to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. This compound Hydrochloride | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized (s)-(4-Benzylmorpholin-3-yl)methanol: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized chiral molecules is a critical step in ensuring compound identity, purity, and stereochemistry. This guide provides a comparative analysis of mass spectrometry for the structural validation of (s)-(4-Benzylmorpholin-3-yl)methanol, a valuable chiral building block in medicinal chemistry. We present supporting experimental data and protocols, comparing its performance with alternative analytical methods.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural validation, high-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) offers insights into its connectivity through controlled fragmentation.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like this compound. In positive ion mode, the molecule is readily protonated to form the pseudomolecular ion [M+H]⁺.
Expected Mass Spectrum of this compound
The molecular formula for this compound is C₁₂H₁₇NO₂. High-resolution mass spectrometry of the protonated molecule is expected to yield a highly accurate m/z value, confirming its elemental composition.
Subsequent MS/MS analysis of the [M+H]⁺ ion (m/z 208.13) induces fragmentation at the weakest bonds. The primary fragmentation pathways for this molecule are predicted to be the cleavage of the benzylic C-N bond and α-cleavage within the morpholine ring, as these processes lead to the formation of stable carbocations or radical cations.
| Ion | Predicted m/z | Fragment Structure/Description |
| [M+H]⁺ | 208.1332 | Protonated parent molecule |
| Fragment 1 | 91.0542 | Tropylium ion (C₇H₇⁺) from loss of the morpholin-3-yl)methanol moiety |
| Fragment 2 | 117.0808 | [M - C₇H₇]⁺, loss of the benzyl group |
| Fragment 3 | 178.1226 | [M+H - CH₂O]⁺, loss of formaldehyde from the hydroxymethyl group |
Comparison with Alternative Analytical Techniques
While mass spectrometry is indispensable for confirming molecular weight and elemental composition, it is often used in conjunction with other analytical techniques for a comprehensive structural validation, especially for chiral compounds.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS). | High sensitivity, small sample requirement, rapid analysis. | Generally cannot distinguish between stereoisomers without chiral derivatization or specialized techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity (COSY, HMBC), and stereochemistry (NOESY). | Unambiguous structure determination, information on 3D structure. | Lower sensitivity, larger sample requirement, longer analysis time. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers, determination of enantiomeric excess (ee). | Direct separation of enantiomers, high precision for ee determination. | Requires a specific chiral column, method development can be time-consuming. |
Typical ¹H NMR Data for this compound (in CDCl₃):
-
Aromatic Protons: Multiplet around 7.2-7.4 ppm.
-
Morpholine Ring Protons: Multiplets in the range of 3.4-3.9 ppm.
-
Benzylic Methylene Protons: Singlet or doublet of doublets around 2.6-2.7 ppm.
-
Hydroxymethyl Protons: Multiplet around 3.5-3.7 ppm.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Mass Analyzer Parameters:
-
Acquisition Mode: Full scan
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and determine the accurate mass of the [M+H]⁺ ion. Compare the experimental mass with the theoretical exact mass calculated for C₁₂H₁₈NO₂⁺.
Tandem Mass Spectrometry (MS/MS) Protocol
-
Sample Preparation and Instrumentation: Follow the same procedure as for HRMS.
-
Acquisition Mode: Set the instrument to product ion scan mode.
-
Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 208.13) in the first mass analyzer (e.g., quadrupole).
-
Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into the collision cell to induce fragmentation of the selected precursor ion. Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Data Acquisition and Analysis: Acquire the MS/MS spectrum in the second mass analyzer. Identify the m/z values of the major fragment ions and correlate them with the proposed fragmentation pathways.
Chiral HPLC Protocol
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a ChiralPAK® AD-H or similar.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of a synthesized chiral compound like this compound.
Caption: Workflow for the structural validation of a synthesized chiral compound.
A Comparative Guide to Diastereomeric Excess in Asymmetric Synthesis: Evaluating (s)-(4-Benzylmorpholin-3-yl)methanol Against Established Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and widely utilized tool in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. This guide provides a comparative analysis of the potential use of (s)-(4-Benzylmorpholin-3-yl)methanol as a chiral auxiliary against the well-established and extensively documented performance of leading alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine.
While a comprehensive literature search did not yield specific experimental data on the diastereomeric excess (de) achieved using this compound as a chiral auxiliary, this guide will provide a framework for its potential application and comparison. We will present the performance of established auxiliaries in key asymmetric transformations, namely aldol reactions, alkylations, and Diels-Alder reactions, supported by experimental data. This will allow for an informed perspective on where this compound might position itself within the landscape of chiral auxiliaries.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of diastereoselectivity in a given reaction, leading to a high diastereomeric excess of the desired product. The following tables summarize the performance of commonly used chiral auxiliaries in various asymmetric reactions.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | N-Propionyl | Isobutyraldehyde | 98:2 | 90 |
| (1S,2S)-Pseudoephedrine | N-Propionyl amide | Benzaldehyde | >95:5 | 85-95 |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | N-Propionyl | Methyl iodide | 98:2 | 95 |
| (1S,2S)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | >98:2 | >90 |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Acryloyl | Cyclopentadiene | >99:1 | 85 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | N-Acryloyl | Cyclopentadiene | >99:1 | 90 |
Experimental Workflow and Stereochemical Control
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the removal of the auxiliary to yield the desired chiral product. The stereochemical outcome is dictated by the ability of the chiral auxiliary to create a sterically and electronically biased environment, favoring the approach of the reagent from a specific face of the prochiral substrate.
Caption: General experimental workflow for chiral auxiliary-mediated asymmetric synthesis.
The diastereoselectivity arises from the formation of a rigid, chelated transition state where one face of the enolate is effectively shielded by a substituent on the chiral auxiliary. This steric hindrance directs the approach of the electrophile to the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Proposed pathway for diastereoselection using a chiral morpholine auxiliary.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the use of an Evans' oxazolidinone auxiliary in an asymmetric aldol reaction.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise.
-
The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.
2. Diastereoselective Aldol Reaction:
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of triethylamine (1.2 eq).
-
The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
The aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct is dissolved in a 3:1 mixture of THF and water.
-
Lithium hydroxide (4.0 eq) is added, followed by the dropwise addition of 30% hydrogen peroxide (10 eq) at 0 °C.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The chiral auxiliary is recovered by extraction with an organic solvent.
-
The aqueous layer is acidified with 1M HCl and the desired β-hydroxy carboxylic acid is extracted with an organic solvent.
Concluding Remarks
While direct experimental evidence for the efficacy of this compound as a chiral auxiliary is currently lacking in the scientific literature, its structural features suggest potential for inducing stereoselectivity. The presence of a stereocenter with both a benzyl and a hydroxymethyl group could provide the necessary steric bulk to effectively shield one face of a derived enolate in a transition state assembly.
However, the flexibility of the morpholine ring compared to the rigid five-membered rings of Evans' oxazolidinones or the bicyclic structure of Oppolzer's camphorsultam may present a challenge in achieving high levels of diastereoselectivity. The degree of conformational control is a critical factor in the performance of a chiral auxiliary.
Further research, involving the synthesis of N-acyl derivatives of this compound and their application in benchmark asymmetric reactions, is required to experimentally validate its potential and determine its standing among the well-established chiral auxiliaries. The data and protocols presented in this guide for proven auxiliaries provide a clear benchmark for such future investigations. For researchers in drug development and process chemistry, the reliability and predictability of established auxiliaries often outweigh the potential benefits of exploring novel, unproven systems without substantial preliminary investigation.
Evaluating the cost-effectiveness of different chiral amino alcohol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are indispensable building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. Consequently, the development of efficient, scalable, and cost-effective methods for their enantioselective synthesis is a paramount concern in drug development and chemical manufacturing. This guide provides an objective comparison of several prominent methods for chiral amino alcohol synthesis, with a focus on their cost-effectiveness, supported by experimental data.
Key Synthesis Methodologies at a Glance
The synthesis of chiral amino alcohols can be broadly categorized into several approaches, each with its own set of advantages and limitations. The most common strategies include:
-
Synthesis from the Chiral Pool: This traditional method utilizes readily available and often inexpensive chiral starting materials, such as natural α-amino acids. The primary advantage is the high enantiopurity of the products, directly derived from the starting material. However, the structural diversity of the resulting amino alcohols is limited to the side chains of the naturally occurring amino acids.[1]
-
Asymmetric Reduction of α-Amino Ketones: This versatile approach employs chiral catalysts to reduce prochiral ketones to chiral alcohols with high enantioselectivity. Key methods include the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, and Asymmetric Transfer Hydrogenation (ATH), which typically employs ruthenium or rhodium catalysts with chiral diamine ligands.[1][2] These methods are known for their predictable stereochemistry and broad substrate scope.[1][2]
-
Asymmetric Oxidation of Olefins: The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark method in this category. It allows for the direct conversion of an alkene into a 1,2-amino alcohol in a single catalytic step using osmium tetroxide as the catalyst in the presence of a chiral ligand.[1][2]
-
Biocatalytic Synthesis: This "green" chemistry approach utilizes enzymes, such as engineered amine dehydrogenases (AmDHs), to catalyze the asymmetric synthesis of chiral amino alcohols. These reactions are typically performed in aqueous media under mild conditions, offering high enantioselectivity and reducing the environmental impact.[3] The cost-effectiveness of biocatalytic methods is closely tied to enzyme activity and the potential for enzyme reuse.[4]
-
Novel Catalytic Systems: Recent advancements have introduced new catalytic systems, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offering novel pathways to chiral β-amino alcohols.[5]
Quantitative Performance Comparison
The following table summarizes the performance of these key synthetic methods based on reported experimental data. It is important to note that yields and enantiomeric excess can vary significantly depending on the specific substrate and reaction conditions.
| Synthesis Method | Catalyst/Reagent | Typical Substrate | Yield (%) | Enantiomeric Excess (% ee) | Reaction Time (h) | Key Cost Factors |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine, Borane-THF | α-Amino Ketone | 85-95 | >95 | 1-4 | Catalyst, Borane Reagent |
| Asymmetric Transfer Hydrogenation (ATH) | [Ru(p-cymene)Cl₂]₂ with (S,S)-TsDPEN | α-Amino Ketone | up to 93 | up to 95 | 12-24 | Ruthenium Catalyst, Chiral Ligand |
| Sharpless Asymmetric Aminohydroxylation (AA) | Osmium Tetroxide, (DHQ)₂PHAL | Alkene | 60-90 | 90->99 | 6-24 | Osmium Tetroxide, Chiral Ligand |
| Biocatalytic Reduction | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | up to 99 (conversion) | >99 | 24 | Enzyme Production & Reuse |
| Cr-Catalyzed Cross-Coupling | CrCl₂, Chiral Ligand | Aldehyde and Imine | High | up to 99 | 12-24 | Chromium Catalyst, Chiral Ligand |
Cost-Effectiveness Analysis
A direct comparison of the cost-effectiveness of these methods is complex, as it depends on the scale of the synthesis, the cost of raw materials, and the specific requirements of the target molecule. However, some general considerations can be made:
-
Catalyst Cost: Metal-based catalysts, such as those containing ruthenium and osmium, can be expensive. For example, osmium tetroxide is a high-cost reagent. The CBS catalyst and chiral ligands for ATH also contribute significantly to the overall cost. Chromium catalysts are generally less expensive. The cost of biocatalysts is dependent on the efficiency of their production and their reusability, which can make them highly cost-effective in the long run for industrial-scale processes.[4]
-
Reagent Cost: Reagents like the borane-tetrahydrofuran complex used in CBS reductions are a notable cost factor.
-
Process Economics: Biocatalytic processes, while potentially having a higher initial investment for enzyme development, can be more economical at scale due to mild reaction conditions, reduced waste, and the potential for continuous processing. Chemical methods may require more energy-intensive conditions and generate more chemical waste, adding to the overall cost.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing different synthetic methods. Below are representative protocols for three of the most established methods.
Protocol 1: Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction of an α-Amino Ketone
1. Catalyst Preparation (In Situ):
-
To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
2. Borane Addition:
-
Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.
3. Substrate Addition:
-
Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
4. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
5. Quenching:
-
Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.
6. Workup:
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
7. Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
8. Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.[2]
Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin
1. Reaction Setup:
-
To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).
-
Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).
2. Catalyst Addition:
-
Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture.
-
Stir until the catalyst dissolves.
3. Substrate Addition:
-
Add the olefin substrate (1.0 equivalent) to the reaction mixture.
4. Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
5. Workup:
-
Upon completion, add sodium bisulfite and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
6. Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
7. Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.[2]
Protocol 3: Biocatalytic Reductive Amination using an Engineered Amine Dehydrogenase (AmDH)
1. Reaction Setup:
-
In a suitable buffer (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5), combine the purified AmDH enzyme, a cofactor (e.g., 1 mM NAD⁺), and a cofactor regeneration system (e.g., 100 mM glucose and glucose dehydrogenase).
2. Substrate Addition:
-
Add the α-hydroxy ketone substrate to the reaction mixture.
3. Reaction Conditions:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
4. Reaction Monitoring:
-
Monitor the consumption of the substrate and formation of the product by HPLC.
5. Workup:
-
Upon completion, the enzyme can be removed by centrifugation or filtration.
-
The product can be extracted from the aqueous phase using an appropriate organic solvent.
6. Purification:
-
The extracted product can be purified by standard techniques such as column chromatography or crystallization.
7. Analysis:
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing Workflows and Decision Making
To aid in the selection of an appropriate synthetic method, the following diagrams illustrate a generalized experimental workflow and a decision-making process.
Conclusion
The selection of a method for synthesizing chiral amino alcohols requires a careful evaluation of various factors, including the desired chemical structure, required enantiopurity, scalability, and overall cost. While traditional methods like synthesis from the chiral pool and asymmetric reductions remain highly valuable and reliable, the emergence of biocatalytic and novel metal-catalyzed reactions offers promising alternatives that can be more environmentally friendly and, in some cases, more cost-effective, particularly at an industrial scale. This guide provides a framework for researchers to make informed decisions based on a combination of performance data and economic considerations.
References
A Comparative Guide to the Spectroscopic Differentiation of (S)- and (R)-enantiomers of (4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Differentiating Enantiomers
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, including melting point, boiling point, solubility, and spectroscopic signatures from techniques such as NMR and IR. Consequently, distinguishing between enantiomers requires a chiral environment or a technique that is sensitive to the three-dimensional arrangement of atoms. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are the primary methods for this purpose.
While a direct side-by-side comparison of the spectroscopic data for (S)- and (R)-(4-Benzylmorpholin-3-yl)methanol is not found in the published literature, this guide will detail the expected spectroscopic behavior based on the principles of stereochemistry and spectroscopy.
Spectroscopic Techniques for Enantiomeric Differentiation
In standard achiral solvents, the ¹H NMR and ¹³C NMR spectra of (S)- and (R)-(4-Benzylmorpholin-3-yl)methanol are expected to be identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same. Similarly, the vibrational modes of the two enantiomers are identical, leading to indistinguishable IR spectra.
However, NMR spectroscopy can be a powerful tool for differentiating enantiomers when a chiral auxiliary is used. This can be a chiral solvent, a chiral solvating agent, or a chiral derivatizing agent. The formation of diastereomeric complexes or derivatives creates different magnetic environments for the nuclei in the two enantiomers, leading to distinct chemical shifts and/or coupling constants.
Expected ¹H NMR Data for (4-Benzylmorpholin-3-yl)methanol (in an achiral solvent): Based on data for related morpholinylmethanol derivatives, the following proton signals are anticipated[1]:
-
Aromatic protons (benzyl group): Multiplets in the range of 7.2–7.4 ppm.
-
Morpholine ring protons: Multiplets in the range of 3.4–3.9 ppm.
-
Benzylic methylene protons: Multiplets in the range of 2.6–2.7 ppm.
Chiroptical techniques are indispensable for distinguishing between enantiomers.
-
Optical Rotation and Optical Rotatory Dispersion (ORD): Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The (S)- and (R)-enantiomers of (4-Benzylmorpholin-3-yl)methanol will rotate the plane of polarized light to an equal extent but in opposite directions. ORD measures the change in optical rotation as a function of wavelength.
-
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. VCD is the vibrational analogue of CD, providing information about the stereochemistry of the molecule based on its vibrational transitions in the infrared region.
Quantitative Data Comparison (Hypothetical)
As no direct comparative data has been identified, the following table presents a hypothetical comparison based on the expected behavior of enantiomers. The values for the (S)-enantiomer are illustrative and those for the (R)-enantiomer are the predicted mirror image.
| Spectroscopic Parameter | (S)-(4-Benzylmorpholin-3-yl)methanol | (R)-(4-Benzylmorpholin-3-yl)methanol |
| ¹H NMR (in achiral solvent) | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| ¹³C NMR (in achiral solvent) | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| IR Spectroscopy | Identical to (R)-enantiomer | Identical to (S)-enantiomer |
| Specific Rotation [α] | e.g., +X° (c=1, MeOH) | e.g., -X° (c=1, MeOH) |
| Circular Dichroism (λ_max) | e.g., Positive Cotton Effect | e.g., Negative Cotton Effect |
| Vibrational Circular Dichroism | Mirror image of (R)-enantiomer | Mirror image of (S)-enantiomer |
Experimental Protocols
For all spectroscopic analyses, ensure the enantiomeric purity of the (S)- and (R)-(4-Benzylmorpholin-3-yl)methanol samples. Samples should be dissolved in a suitable spectroscopic grade solvent (e.g., methanol, chloroform, acetonitrile) at a known concentration.
-
Sample Preparation: Prepare separate NMR tubes for the (S)- and (R)-enantiomers, and a tube containing the racemic mixture. Dissolve a known amount of each sample in a deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent (CSA): Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Analysis: Compare the spectra of the two enantiomers. The formation of diastereomeric complexes with the CSA should result in observable differences in the chemical shifts of some protons. The spectrum of the racemic mixture will show a doubling of signals for the non-equivalent protons.
-
Instrumentation: Use a calibrated polarimeter.
-
Sample Preparation: Prepare a solution of each enantiomer of known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., methanol).
-
Measurement: Fill the polarimeter cell with the solution and measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Instrumentation: Use a CD spectrometer.
-
Sample Preparation: Prepare solutions of each enantiomer of known concentration in a UV-transparent solvent (e.g., methanol).
-
Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: The CD spectra of the two enantiomers should be mirror images of each other.
Experimental Workflow Diagram
Figure 1. A diagram illustrating the experimental workflow for the spectroscopic comparison of the (S)- and (R)-enantiomers of (4-Benzylmorpholin-3-yl)methanol.
Conclusion
While direct experimental comparison of the (S)- and (R)-enantiomers of (4-Benzylmorpholin-3-yl)methanol is not available in the current literature, this guide provides the theoretical framework and practical protocols for their spectroscopic differentiation. In achiral conditions, NMR and IR spectra are expected to be identical. The definitive differentiation relies on chiroptical methods such as optical rotation and circular dichroism, which will produce equal and opposite signals for the two enantiomers. Furthermore, NMR spectroscopy in the presence of a chiral auxiliary can be employed to induce diastereomeric interactions, leading to distinguishable spectra. The methodologies outlined herein are fundamental for the characterization and quality control of enantiomerically pure pharmaceutical compounds.
References
In-silico modeling of receptor binding for drugs derived from (s)-(4-Benzylmorpholin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico modeling for predicting the receptor binding of drug candidates derived from or structurally related to (s)-(4-Benzylmorpholin-3-yl)methanol. While specific drugs directly derived from this exact starting material with comprehensive public data are limited, this guide focuses on structurally similar and pharmacologically relevant classes of compounds: benzylpiperazine derivatives targeting the Sigma-1 (σ1) receptor and morpholine analogs targeting the Dopamine D4 (D4) receptor. By examining these, we can effectively illustrate the principles and utility of in-silico modeling in drug discovery.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes both experimental binding affinities (Ki) and in-silico docking scores for representative compounds. This comparison highlights the predictive power of computational models in estimating the binding potential of novel ligands.
| Compound Class | Compound/Analog | Target Receptor | Experimental Kᵢ (nM) | In-Silico Docking Score (kcal/mol) | Reference |
| Benzylpiperazine Derivatives | Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | Sigma-1 (σ₁) | 1.6 | -9.8 | [1] |
| Lead Compound 8 | Sigma-1 (σ₁) | 4.3 | -9.1 | [1] | |
| Haloperidol (Reference) | Sigma-1 (σ₁) | 3.2 | -8.5 | [1] | |
| Morpholine Analogs | Analog 9j | Dopamine D4 (D₄) | 1.9 | -11.2 | [2] |
| Analog 11d | Dopamine D4 (D₄) | 121 | -10.1 | [2] | |
| Nemonapride (Reference) | Dopamine D4 (D₄) | 0.38 | -12.5 | [3] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of both experimental and in-silico results.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of novel compounds to the σ₁ receptor.[3][4]
1. Membrane Preparation:
-
Guinea pig liver tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 31,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in 50 mM Tris-HCl (pH 7.4) and stored at -80°C until use. Protein concentration is determined using a Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add:
-
50 µL of membrane suspension (final protein concentration ~150 µ g/well ).
-
50 µL of various concentrations of the test compound (e.g., benzylpiperazine derivatives).
-
50 µL of the radioligand, --INVALID-LINK---pentazocine, at a final concentration of 5 nM.
-
For non-specific binding determination, a high concentration (e.g., 10 µM) of a non-radiolabeled known ligand like haloperidol is added to separate wells.
-
-
The plate is incubated at 37°C for 120 minutes.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
The filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are then dried, and the radioactivity is quantified by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In-Silico Molecular Docking Protocol for Dopamine D4 (D₄) Receptor
This protocol describes a typical workflow for molecular docking of morpholine-based ligands to the D₄ receptor using Schrödinger's Glide, a widely used software in drug discovery.[3][5]
1. Receptor Preparation:
-
The crystal structure of the human Dopamine D4 receptor is obtained from the Protein Data Bank (PDB ID: 5WIU).[3]
-
The protein is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves:
-
Removing water molecules and any co-crystallized ligands and ions.
-
Adding hydrogens and assigning correct bond orders.
-
Optimizing the hydrogen-bond network.
-
A restrained minimization of the protein structure is performed to relieve any steric clashes.
-
2. Ligand Preparation:
-
The 3D structures of the morpholine-based ligands are built using Maestro.
-
The ligands are prepared using LigPrep. This process generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a specified pH (e.g., 7.4 ± 0.5).
-
The energy of the resulting ligand structures is minimized.
3. Grid Generation:
-
A receptor grid is generated using Glide.
-
The grid box is centered on the co-crystallized ligand (nemonapride in PDB: 5WIU) to define the binding site.
-
The size of the grid box is set to enclose the entire binding pocket.
4. Molecular Docking:
-
The prepared ligands are docked into the receptor grid using Glide's standard precision (SP) or extra precision (XP) mode.
-
The docking algorithm samples different poses of the ligand within the binding site and scores them based on a proprietary scoring function that estimates the binding affinity.
-
The top-ranked poses for each ligand are saved for further analysis.
5. Analysis of Results:
-
The docking scores (e.g., GlideScore in kcal/mol) are used to rank the ligands based on their predicted binding affinity.
-
The binding poses of the top-ranked ligands are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding pocket.
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and computational processes.
Caption: Workflow for in-silico molecular docking of morpholine analogs to the D4 receptor.
Caption: Antagonism of the D4 receptor by morpholine analogs can modulate downstream signaling.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-(4-Benzylmorpholin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-(4-Benzylmorpholin-3-yl)methanol (CAS No. 101376-25-4), ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Characterization and Hazard Assessment
Based on the structure and properties of the parent compound, morpholine, this compound should be treated as a hazardous waste. The primary hazards are likely to include:
-
Flammability: Morpholine is a flammable liquid.
-
Corrosivity: Morpholine is corrosive and can cause severe skin burns and eye damage.
-
Toxicity: Morpholine is harmful if swallowed or in contact with skin.
The table below summarizes the inferred hazard profile.
| Hazard Category | Description |
| Physical | Based on the morpholine structure, the compound is likely a combustible or flammable liquid. Vapors may be heavier than air and can form explosive mixtures with air. It is crucial to keep the waste away from ignition sources such as open flames, sparks, and hot surfaces. |
| Health | Assumed to be corrosive, causing severe skin burns and eye damage upon contact. Inhalation of vapors may cause respiratory irritation. Ingestion can lead to serious health issues. Chronic exposure may have adverse health effects. Therefore, all direct contact should be avoided through the use of appropriate PPE. |
| Environmental | This compound is expected to be harmful to aquatic life. As such, it should never be disposed of down the drain or in regular trash, as this can lead to environmental contamination. Proper disposal through a certified hazardous waste management service is mandatory to prevent harm to ecosystems. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Waste Handling and Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for morpholine derivatives.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the primary hazards: "Flammable, Corrosive, Toxic".
-
Record the accumulation start date (the date the first amount of waste is added to the container).
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be well-ventilated, secure, and away from heat sources and incompatible materials (e.g., strong oxidizing agents, acids).
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowed time per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and estimated quantity.
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can lead to environmental pollution and damage to the sewer system.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
IV. Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Neutralize: For spills of the hydrochloride salt, neutralization with a weak base like sodium bicarbonate may be appropriate before absorption.[1]
-
Collect: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
The logical relationship for spill management is illustrated below.
Caption: Spill response workflow for this compound.
By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
Personal protective equipment for handling (s)-(4-Benzylmorpholin-3-yl)methanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(4-Benzylmorpholin-3-yl)methanol. The following procedures are based on best practices for handling structurally similar chemicals and are intended to ensure the safe use and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles with side shields or a face shield.[1][3] | Protects against splashes and airborne particles. |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile, Neoprene). Check glove manufacturer's compatibility charts. | Prevents skin contact and absorption.[1][2] |
| Body Protection | A standard laboratory coat is required. For larger quantities or potential for significant exposure, a chemical-resistant apron should be worn.[4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][5] | Minimizes inhalation of any potential vapors or aerosols. |
II. Safe Handling and Storage Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
A. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.[2][4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Carefully weigh and dispense the chemical in the fume hood, avoiding the generation of dust or aerosols.
-
Spill Management: In the event of a spill, neutralize with sodium bicarbonate or another suitable agent, absorb with an inert material like vermiculite, and place in a sealed container for hazardous waste disposal.[4]
C. Storage:
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
III. Disposal Plan
Proper disposal is a critical step in the chemical handling workflow to ensure environmental safety and regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.
IV. Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
